PD-307243
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H15Cl2N3O2 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |
InChI 键 |
WNXIPCSWXVTKQF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1C3=CC(=C(C=C3)Cl)Cl)C=C(C=C2)NC4=C(C=CC=N4)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Intricacies of hERG Channel Activation: A Technical Guide to the Mechanism of Action of PD-307243
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human ether-a-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its dysfunction, often through unintended drug interactions, can lead to life-threatening arrhythmias. While much focus has been placed on hERG channel blockers, the study of hERG activators provides valuable insights into channel gating and potential therapeutic avenues for conditions like Long QT Syndrome. This technical guide delves into the mechanism of action of PD-307243, a potent hERG channel activator. We will explore its effects on channel kinetics, summarize key quantitative data, detail the experimental protocols used for its characterization, and provide visual representations of its proposed mechanism and the workflows used to elucidate it.
Introduction to this compound and its Significance
This compound, with the chemical name 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, has been identified as a significant activator of the hERG potassium channel.[1] Its primary mechanism involves a pronounced modification of the channel's gating properties, leading to an overall increase in potassium ion flux.[1] Understanding the precise molecular interactions and the resulting electrophysiological changes is paramount for leveraging this compound as a research tool and for informing the design of safer and more effective cardiovascular drugs.
Electrophysiological Effects of this compound on hERG Channels
The principal effects of this compound on hERG channels have been characterized through patch-clamp electrophysiology. The compound elicits a concentration-dependent increase in the hERG current.[1][2] This is primarily achieved by markedly slowing both the deactivation and inactivation processes of the channel.[1][3]
Impact on Channel Gating
-
Slowing of Deactivation: this compound significantly slows the closing of the hERG channel (deactivation) upon membrane repolarization.[1] This leads to a persistent outward potassium current at negative membrane potentials.
-
Slowing of Inactivation: The compound also slows the rate of channel inactivation at depolarized potentials.[1][4] This contributes to the increased current observed during the plateau phase of the cardiac action potential.
-
Use-Dependence: The activity of this compound is use-dependent, meaning its effects are more pronounced when the channels are frequently opened.[1] This suggests that the drug may preferentially bind to a channel state that is more accessible during channel activity.[3]
-
Instantaneous Current: At membrane potentials ranging from -120 to -40 mV, this compound induces an instantaneous hERG current with minimal decay.[1][3] At more positive voltages, it can induce an Ito-like upstroke of the hERG current.[1]
Quantitative Analysis of this compound's Effects
The following table summarizes the key quantitative data on the effects of this compound on hERG channels as reported in the literature.
| Parameter | Concentration | Effect | Reference |
| hERG Tail Current Increase | 3 µM | 2.1 ± 0.6-fold increase | [1] |
| hERG Tail Current Increase | 10 µM | 3.4 ± 0.3-fold increase | [1] |
| Total K+ Ion Passage (cardiac action potential clamp) | 3 µM | 8.8 ± 1.0-fold increase | [1] |
| Inactivation Time Constant | 3 µM | Significant slowing | [4] |
Proposed Binding Site and Mechanism of Action
Docking studies have suggested that this compound interacts with residues located in the S5-Pore (S5-P) region of the hERG channel.[1] This strategic location within the channel's outer vestibule allows it to act as a "pore-modifier".[3] The binding of this compound in this region is thought to physically impede the conformational changes required for both deactivation and inactivation, thus stabilizing the open state of the channel. The effects of this compound can be abolished by hERG inhibitors that block the pore, such as TPeA+ and dofetilide, further supporting its interaction with the pore domain.[3]
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to PD-307243: A hERG Potassium Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-307243, chemically identified as 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its modulation is a key area of investigation in cardiovascular pharmacology and drug safety. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, quantitative effects on hERG channel kinetics, and detailed experimental protocols for its characterization.
Chemical Structure of this compound
The chemical structure of this compound is provided below.
Chemical Name: 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid
SMILES: O=C(O)c1ncccc1Nc1ccc2c(c1)CN(c1ccc(Cl)c(Cl)c1)C2
(A 2D rendering of the chemical structure will be generated based on the SMILES string for visualization in a later step, as per the user's request for a comprehensive guide. For the purpose of this response, the SMILES string accurately represents the molecule's structure.)
Mechanism of Action
This compound functions as a hERG channel activator by directly modulating the channel's gating properties. Its primary mechanism involves a marked slowing of both channel deactivation and inactivation. This leads to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential, effectively shortening the action potential duration (APD). Docking studies suggest that this compound interacts with residues in the S5-Pore helix region of the hERG channel.
Quantitative Electrophysiological Data
The effects of this compound on hERG channel currents have been quantified in various electrophysiological studies. The following tables summarize key findings.
Table 1: Effect of this compound on hERG Tail Current
| Concentration | Fold Increase in hERG Tail Current (Mean ± SEM) | Number of Experiments (n) |
| 3 µM | 2.1 ± 0.6 | 7 |
| 10 µM | 3.4 ± 0.3 | 4 |
Table 2: Effect of this compound on Total Potassium Ion Conduction
| Concentration | Fold Increase in Total K+ Ions Passed Through hERG Channels (Mean ± SEM) | Number of Experiments (n) |
| 3 µM | 8.8 ± 1.0 | 5 |
Experimental Protocols
The characterization of this compound's effects on hERG channels is primarily achieved through the whole-cell patch-clamp technique.
Cell Preparation
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
External Solution (Bath Solution): A standard external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Giga-seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" (≥1 GΩ) is formed between the pipette tip and the cell membrane. The whole-cell configuration is achieved by applying a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is typically filtered at 2 kHz and sampled at 5-10 kHz. Series resistance compensation is recommended to minimize voltage errors.
Voltage-Clamp Protocols
Specific voltage protocols are applied to elicit and measure different aspects of the hERG current.
-
Protocol for Measuring Tail Currents:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the tail current, which reflects the channels recovering from inactivation before deactivating.
-
-
Three-Step Protocol for Measuring Inactivation:
-
From a holding potential of -80 mV, apply a depolarizing pulse to +80 mV to inactivate the channels.
-
A brief hyperpolarizing step to -130 mV for 15 ms allows for recovery from inactivation.
-
A final step to a range of test potentials (e.g., -20 to +60 mV) is used to measure the rate of reinactivation.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound modulating the hERG channel.
Experimental Workflow for hERG Channel Analysis
Caption: Workflow for analyzing this compound effects on hERG channels.
In-Depth Technical Guide: Discovery and Initial Characterization of PD-307243
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-307243, with the chemical name 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, has been identified as a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its modulation is a key area of interest in cardiovascular drug development and safety pharmacology. This document provides a comprehensive technical overview of the initial characterization of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. While the specific details of the initial discovery and chemical synthesis of this compound are not extensively available in the public domain, this guide consolidates the existing scientific literature to provide a thorough understanding of its pharmacological profile.
Introduction
The hERG (human Ether-a-go-go-Related Gene) potassium channel, also known as KCNH2 or Kv11.1, plays a crucial role in the repolarization phase of the cardiac action potential. Its dysfunction, either through genetic mutations or pharmacological inhibition, can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP). Consequently, the identification of molecules that can modulate hERG channel activity is of significant interest. While much focus has been on identifying and avoiding hERG blockers in drug development, hERG activators present a potential therapeutic strategy for certain forms of LQTS. This compound has emerged as a potent activator of the hERG channel, and its initial characterization has provided valuable insights into the mechanisms of hERG channel gating.
Mechanism of Action
This compound enhances hERG channel activity primarily by modifying its gating kinetics. The principal mechanisms of action are:
-
Slowing of Channel Deactivation: this compound significantly slows the rate at which the hERG channel closes (deactivates) upon repolarization of the cell membrane. This leads to a persistent potassium current that contributes to a more effective repolarization.
-
Slowing of Channel Inactivation: The compound also slows the rate of voltage-dependent inactivation, a process that normally limits potassium efflux through the hERG channel at depolarized membrane potentials. By attenuating inactivation, this compound allows for a greater potassium current during the plateau phase of the cardiac action potential.
-
No Effect on Activation or Selectivity: Notably, this compound does not appear to affect the voltage-dependence of channel activation or the ion selectivity of the pore.
Molecular docking studies have suggested that this compound interacts with residues located in the S5-Pore helix region of the hERG channel, a domain critical for channel gating.
Data Presentation
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Efficacy of this compound on hERG Channels
| Parameter | Concentration (µM) | Effect | Cell Type | Reference |
| hERG Tail Current | 3 | 2.1 ± 0.6-fold increase | CHO cells expressing hERG | [1] |
| hERG Tail Current | 10 | 3.4 ± 0.3-fold increase | CHO cells expressing hERG | [1] |
| Total K+ Influx (cardiac AP clamp) | 3 | 8.8 ± 1.0-fold increase | CHO cells expressing hERG | [1] |
| Inactivation Time Constant (at +60 mV) | 3 | Significant increase | CHO cells expressing hERG | [1] |
Table 2: Electrophysiological Effects of this compound
| Membrane Potential | Concentration (µM) | Observed Effect | Reference |
| -120 mV to -40 mV | 3 and 10 | Induction of instantaneous hERG current with minimal decay | [1] |
| Positive to -40 mV | 3 and 10 | Induction of an Ito-like upstroke of hERG current | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the effect of this compound on hERG currents in a mammalian cell line stably expressing the channel.
4.1.1. Cell Preparation
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human hERG cDNA in appropriate growth medium supplemented with a selection antibiotic.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
4.1.2. Solutions
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
4.1.3. Recording Procedure
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane of an isolated CHO-hERG cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before initiating voltage-clamp protocols.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Record baseline currents in the extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound and record the currents after a stable effect is reached.
-
Wash out the compound with the extracellular solution to observe reversibility.
Inside-Out Patch-Clamp Electrophysiology
This protocol allows for the investigation of the direct effects of this compound on the hERG channel from the intracellular side.
4.2.1. Patch Excision
-
Establish a cell-attached patch on a CHO-hERG cell as described in the whole-cell protocol.
-
Gently retract the pipette from the cell to excise the membrane patch, resulting in an inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
4.2.2. Solutions
-
Use the same intracellular and extracellular solutions as in the whole-cell protocol. This compound is applied to the bath solution to access the intracellular side of the channel.
4.2.3. Recording Procedure
-
Apply voltage-clamp protocols to the excised patch to record single-channel or macroscopic currents.
-
Record baseline channel activity in the control bath solution.
-
Perfuse the bath with the solution containing this compound to observe its effects on channel gating.
Molecular Docking
This protocol outlines a hypothetical approach to investigate the binding of this compound to the hERG channel using computational methods.
4.3.1. Preparation of the hERG Channel Model
-
Obtain a high-resolution cryo-electron microscopy or homology model of the human hERG potassium channel in an open or open-inactivated state.
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues at physiological pH.
-
Minimize the energy of the protein structure using a suitable force field.
4.3.2. Ligand Preparation
-
Generate a 3D structure of this compound.
-
Assign appropriate atom types and partial charges to the ligand.
-
Generate multiple low-energy conformers of the ligand.
4.3.3. Docking Simulation
-
Define the binding site on the hERG channel. Based on existing literature, the S5-Pore helix region should be the primary focus.
-
Perform molecular docking using a program such as AutoDock Vina or Glide.
-
Generate a set of possible binding poses of this compound within the defined binding site.
-
Score and rank the docking poses based on the predicted binding affinity.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the hERG channel residues.
Mandatory Visualizations
Caption: hERG channel gating modulated by this compound.
Caption: Workflow for whole-cell patch-clamp analysis.
Conclusion
References
The Impact of PD-307243 on Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cardiac action potential is a complex interplay of ion channels that governs the heart's rhythm and contractility. Among these, the human ether-a-go-go-related gene (hERG) potassium channel is a critical component of the repolarization phase. Dysregulation of hERG channel activity can lead to life-threatening arrhythmias. PD-307243 has been identified as a potent activator of the hERG channel, and this guide provides a comprehensive technical overview of its effects on the cardiac action potential, with a focus on the underlying electrophysiology and experimental methodologies.
Core Mechanism of Action: hERG Channel Activation
This compound exerts its primary effect on the cardiac action potential by directly modulating the function of the hERG potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). This current is crucial for the repolarization of the cardiac ventricles.
The compound has been shown to be a hERG channel activator.[1][2][3][4] Its activation of the channel leads to a concentration-dependent increase in the hERG current.[2] Furthermore, this compound significantly slows the deactivation and inactivation of the hERG channel.[2] This modulation results in an increased potassium ion efflux during the cardiac action potential.
A key characteristic of this compound's effect is the induction of an instantaneous hERG current with minimal decay at membrane potentials ranging from -120 to -40 mV, observed at concentrations of 3 and 10 µM.[2] At more depolarized potentials, the compound induces an upstroke of hERG current that resembles the transient outward potassium current (Ito).[2] These effects have been observed to be similar in both Chinese Hamster Ovary (CHO) cells stably expressing hERG channels and in native rabbit ventricular myocytes.[2]
Quantitative Effects on hERG Channel Currents
The following tables summarize the quantitative data on the effects of this compound on hERG channel currents from electrophysiological studies.
| Concentration | Effect on hERG Tail Current | Notes | Reference |
| 3 µM | 2.1-fold increase | Slows channel deactivation | [2] |
| 10 µM | 3.4-fold increase | Slows channel deactivation | [2] |
| Concentration | Effect on Total K+ Influx (Action Potential Clamp) | Notes | Reference |
| 3 µM | 8.8-fold increase | Measured during a prerecorded cardiac action potential |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to elucidate the effects of this compound on cardiac ion channels.
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel are commonly used.
-
Culture Medium: The specific composition of the culture medium is critical and typically includes a basal medium (e.g., DMEM/F12), supplemented with fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain hERG expression.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for studying ion channel function.
-
Solutions:
-
Recording:
-
Glass micropipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal with the cell membrane.
-
The membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.
-
Data is acquired using a patch-clamp amplifier and specialized software.
-
Voltage-Clamp Protocols
Specific voltage protocols are applied to the cell to study different aspects of ion channel gating.
-
hERG Channel Activation: To study the voltage-dependence of activation, cells are held at a negative potential (e.g., -80 mV) and then depolarized to a series of test potentials. The resulting tail currents upon repolarization are measured to determine the extent of channel opening.
-
hERG Channel Deactivation: To investigate the rate of channel closing, channels are first opened with a depolarizing pulse, and then the cell is repolarized to various negative potentials to measure the decay of the tail current over time.
-
hERG Channel Inactivation: The voltage-dependence of inactivation is assessed by applying a prepulse to various potentials to inactivate a fraction of the channels, followed by a test pulse to measure the remaining available current.
Isolation of Rabbit Ventricular Myocytes
To study the effects of this compound on native cardiac cells, ventricular myocytes are isolated from rabbit hearts.
-
Procedure:
-
The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
The coronary arteries are perfused with a calcium-free buffer to loosen cell-cell junctions.
-
This is followed by perfusion with a solution containing digestive enzymes (e.g., collagenase) to break down the extracellular matrix.
-
The ventricles are then minced and gently agitated to release individual myocytes.
-
The isolated cells are then washed and stored in a calcium-containing solution.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of this compound action on the cardiac action potential.
Caption: Experimental workflow for characterizing the effects of this compound.
Conclusion
This compound is a potent activator of the hERG potassium channel, leading to a significant increase in IKr. This enhanced potassium efflux accelerates the repolarization phase of the cardiac action potential, resulting in a shortening of the action potential duration. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, is essential for researchers in the fields of cardiac electrophysiology and drug development. Further investigation into the precise binding site and the structural changes induced by this compound will provide deeper insights into the modulation of hERG channel gating and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. biocat.com [biocat.com]
- 4. abmole.com [abmole.com]
- 5. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Analysis of PD-307243 and its Interaction with the IKr Current: A Technical Guide
This technical guide provides an in-depth overview of the in vitro studies of PD-307243, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). The IKr current plays a crucial role in cardiac repolarization, and its modulation is a key area of investigation in cardiovascular research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the IKr current, as observed in various in vitro electrophysiological studies.
| Parameter | Concentration | Effect | Cell Type | Reference |
| hERG Current Increase | 3 µM | 2.1 ± 0.6-fold increase in tail currents | CHO cells expressing hERG | [1] |
| 10 µM | 3.4 ± 0.3-fold increase in tail currents | CHO cells expressing hERG | [1] | |
| Total K+ Ion Passage | 3 µM | 8.8 ± 1.0-fold increase during a cardiac action potential voltage clamp | CHO cells expressing hERG | [1] |
| Channel Kinetics | 3 and 10 µM | Markedly slowed deactivation and inactivation | CHO cells expressing hERG | [1] |
| 3 and 10 µM | No effect on channel activation | CHO cells expressing hERG | [1] | |
| Instantaneous Current | 3 and 10 µM | Induced instantaneous hERG current with minimal decay at membrane potentials from -120 to -40 mV | CHO cells expressing hERG | [1] |
| I(to)-like Upstroke | 3 and 10 µM | Induced an I(to)-like upstroke of hERG current at more positive voltages | CHO cells expressing hERG | [1] |
Experimental Protocols
The investigation of this compound's effects on the IKr current relies heavily on the patch-clamp technique, a versatile electrophysiological method for studying ion channels in living cells.[2] Both whole-cell and inside-out patch-clamp configurations have been employed to characterize the compound's mechanism of action.[1]
Cell Preparations
-
Chinese Hamster Ovary (CHO) Cells Stably Expressing hERG Channels: CHO cells are a common heterologous expression system used to study the function of specific ion channels in isolation.[1] These cells are transfected with the KCNH2 gene, which encodes the hERG channel, allowing for the recording of pure IKr currents without contamination from other native cardiac ion channels.
-
Rabbit Ventricular Myocytes: To confirm the findings in a more physiologically relevant model, primary cardiomyocytes isolated from rabbit ventricles have been used.[1] These cells endogenously express the IKr current and provide insights into the effects of this compound in a native cardiac environment.
Electrophysiological Recordings
1. Whole-Cell Patch-Clamp:
The whole-cell patch-clamp technique is utilized to record the total IKr current from an entire cell.[2]
-
Pipette Solution (Intracellular): A typical intracellular solution for recording IKr would contain (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
External Solution (Extracellular): The standard external solution would be composed of (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol: To study the voltage-dependence of the IKr current and the effects of this compound, a specific voltage-clamp protocol is applied. A common protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing pulse to a range of test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) to activate the channels. The membrane potential is then repolarized to a negative potential (e.g., -50 mV) to record the tail currents, which are characteristic of IKr.[3][4]
-
Action Potential Clamp: To mimic physiological conditions, a prerecorded cardiac action potential waveform can be used as the command voltage.[1][5] This allows for the assessment of how this compound affects the IKr current during a simulated heartbeat.
2. Inside-Out Patch-Clamp:
The inside-out patch configuration is employed to investigate the direct interaction of this compound with the intracellular side of the hERG channel.[1]
-
Procedure: After forming a cell-attached patch, the pipette is retracted to excise a small patch of the membrane, with the intracellular surface facing the bath solution. This allows for the controlled application of compounds to the inner leaflet of the cell membrane.
-
Solutions: The pipette solution would be similar to the external solution used in whole-cell recordings, while the bath solution would mimic the intracellular environment. This compound is then perfused into the bath to observe its effects on the channel.
Visualizations
Experimental Workflow for IKr Current Analysis
Caption: Workflow for assessing this compound's effect on IKr.
Proposed Mechanism of Action of this compound on the hERG Channel
Caption: this compound's modulation of hERG channel states.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp - Wikipedia [en.wikipedia.org]
- 3. Rapid and slow components of delayed rectifier current in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing PD-307243 for the Study of Long QT Syndrome Type 2
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Long QT Syndrome Type 2 and the Role of hERG Activators
Long QT Syndrome (LQTS) is a genetic cardiac arrhythmia disorder that predisposes individuals to ventricular arrhythmias and sudden cardiac death.[1] The second most common form, Long QT Syndrome Type 2 (LQT2), is caused by loss-of-function mutations in the KCNH2 gene.[2][3] This gene encodes the α-subunit of the Kv11.1 potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[3] The IKr current is critical for the repolarization phase of the cardiac action potential. A reduction in this current prolongs the action potential duration, which is manifested on an electrocardiogram as a lengthened QT interval.[4]
LQT2 mutations can impair channel function through various mechanisms, with a significant portion being Class 2 mutations that cause defects in protein trafficking, preventing the channel from reaching the cell surface.[2][3] Pharmacological tools that can modulate the function of the hERG channel are invaluable for studying the electrophysiological consequences of these mutations. While hERG blockers can induce an acquired form of LQTS, hERG activators represent a potential therapeutic strategy for the congenital form.[4][5]
PD-307243 is a known activator of the hERG potassium channel.[6] It serves as a critical research compound for investigating the mechanisms of hERG channel gating and for exploring pharmacological rescue of channel function in the context of LQT2. This guide provides a technical overview of this compound, its mechanism of action, quantitative effects, and the experimental protocols for its use in studying LQT2.
Mechanism of Action of this compound
This compound enhances the hERG current through a specific modulation of the channel's gating kinetics. Unlike compounds that affect the voltage-dependence of activation, this compound's primary effect is on the channel's stability in the open state.
Key mechanistic actions include:
-
Slowing of Deactivation: The compound markedly slows the rate at which the hERG channel closes (deactivates) upon membrane repolarization. This leads to a significant increase in the current observed during the repolarization phase, such as the tail current in voltage-clamp experiments.[6][7]
-
Slowing of Inactivation: this compound also slows the rate of P-type (fast) inactivation, a process that reduces current flow at positive membrane potentials.[6][7]
-
Use-Dependence: The activity of this compound is use-dependent, indicating that the channel must be open for the compound to exert its effect.[6]
-
No Effect on Selectivity: The compound does not alter the ion selectivity of the hERG channel pore.[6]
-
Binding Site: Molecular docking studies suggest that this compound interacts with residues located in the S5-Pore helix region of the channel.[6]
These combined effects result in a greater overall potassium efflux through the hERG channel during a cardiac action potential, which can effectively counteract the reduced current seen in LQT2.
References
- 1. Current and future precision therapy approaches in the long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long QT Syndrome Type 2: Emerging Strategies for Correcting Class 2 KCNH2 (hERG) Mutations and Identifying New Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. What are hERG blockers and how do they work? [synapse.patsnap.com]
- 5. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of PD-307243: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243, chemically known as 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is a critical component of the cardiac action potential, and its dysfunction can lead to life-threatening arrhythmias.[1] As a hERG channel activator, this compound holds potential as a pharmacological tool for studying hERG channel function and as a starting point for the development of therapeutic agents for conditions associated with reduced hERG channel activity, such as certain types of long QT syndrome.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound based on currently available data.
Core Pharmacological Properties
Mechanism of Action
This compound enhances the function of the hERG potassium channel. Its primary mechanism of action involves a marked slowing of both the deactivation and inactivation kinetics of the channel.[1] This leads to an increase in the overall potassium ion (K+) efflux during the repolarization phase of the cardiac action potential. The effect of this compound is concentration-dependent and use-dependent.[1] Notably, it does not affect the selectivity filter of the hERG channel.[1] At membrane potentials ranging from -120 to -40 mV, this compound can induce an instantaneous hERG current with minimal decay.[1]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data regarding the pharmacological effects of this compound on the hERG channel.
| Parameter | Value | Concentration | Cell Type | Reference |
| hERG Tail Current Increase | 2.1 ± 0.6-fold | 3 µM | CHO cells | [1] |
| 3.4 ± 0.3-fold | 10 µM | CHO cells | [1] | |
| Total K+ Ion Passage Increase (during a prerecorded cardiac action potential) | 8.8 ± 1.0-fold | 3 µM | CHO cells | [1] |
Binding Site
Docking studies have suggested that this compound interacts with residues located in the S5-Pore (S5-P) region of the hERG channel.[1] This region is a critical component of the channel's pore and is known to be a binding site for various other channel modulators.
Selectivity Profile
Currently, there is no publicly available data on the selectivity profile of this compound against other ion channels, including other potassium channels, sodium channels, or calcium channels. Such information is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
In Vitro and In Vivo Studies
The majority of the available data on this compound comes from in vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.[1] The effects of this compound on the rapid component of the delayed rectifier K+ current (IKr) in rabbit ventricular myocytes were found to be similar to those observed in the hERG-transfected CHO cells, providing evidence of its activity in native cardiac cells.[1]
There is currently no publicly available information regarding in vivo studies or the pharmacokinetic properties of this compound in animal models.
Signaling Pathways
The direct downstream signaling pathways affected by the this compound-induced activation of the hERG channel have not been elucidated in the available literature. The primary effect appears to be on the electrophysiological properties of the cell membrane.
Experimental Protocols
Detailed, specific experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe representative methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the hERG channels in the membrane of a single cell.
Objective: To determine the effect of this compound on the amplitude and kinetics of hERG currents.
Materials:
-
CHO cells stably expressing the hERG channel.
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[3]
-
Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5.374 CaCl2, 1.75 MgCl2, 10 HEPES, 4 Na2-ATP; pH adjusted to 7.2 with KOH.[3]
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (1-3 MΩ).
-
This compound stock solution.
Procedure:
-
Culture CHO-hERG cells to 50-80% confluency.
-
Harvest cells and plate them onto glass coverslips for recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries and fill with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.[3]
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.[3]
-
Record baseline hERG currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record hERG currents in the presence of this compound until a steady-state effect is reached.
-
Analyze the data to determine the changes in current amplitude, deactivation, and inactivation kinetics.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the hERG channel.
Objective: To assess the ability of this compound to displace a known radiolabeled hERG channel ligand.
Materials:
-
Membrane preparations from HEK293 cells expressing the hERG channel.
-
[3H]-Dofetilide (radioligand).
-
Assay buffer (e.g., modified Tris-HCl, pH 7.4).[4]
-
Unlabeled dofetilide (for determining non-specific binding).
-
This compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, add the hERG membrane preparation to the assay buffer.
-
Add [3H]-Dofetilide at a concentration near its Kd (e.g., 3 nM).[4]
-
For competition binding, add varying concentrations of this compound.
-
For total binding, add vehicle.
-
For non-specific binding, add a high concentration of unlabeled dofetilide (e.g., 10 µM).[4]
-
Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).[4]
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the inhibitory concentration (IC50) of this compound.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. sophion.com [sophion.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
PD-307243 and its Role in Cardiac Repolarization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac repolarization is a complex and finely tuned process critical for normal heart rhythm. It is primarily governed by the coordinated action of various potassium ion channels. Dysregulation of these channels can lead to severe cardiac arrhythmias. This technical guide provides a comprehensive overview of the pharmacological effects of PD-307243 on cardiac repolarization, with a primary focus on its well-documented role as a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). While the effects of this compound on IKr are extensively detailed, its impact on the slow delayed rectifier potassium current (IKs), conducted by the KCNQ1/KCNE1 channel complex, is not documented in the available scientific literature. This guide presents quantitative data, detailed experimental protocols, and visual representations of the known mechanisms of action to serve as a valuable resource for researchers in the fields of cardiac electrophysiology and drug development.
Introduction to Cardiac Repolarization and Key Potassium Channels
The cardiac action potential is a series of orchestrated changes in the electrical potential across the cardiomyocyte membrane that drives cardiac contraction. The repolarization phase, the return to the resting membrane potential, is crucial for determining the duration of the action potential and, consequently, the refractory period of the cardiac muscle. Two key potassium currents, the rapid (IKr) and slow (IKs) delayed rectifier currents, play pivotal roles in this process.
-
IKr (Rapid Delayed Rectifier Current): Conducted by the hERG (human Ether-à-go-go-Related Gene) channel, encoded by the KCNH2 gene. IKr is a major contributor to the repolarization of the cardiac action potential, and its dysfunction is linked to both congenital and acquired Long QT syndrome.
-
IKs (Slow Delayed Rectifier Current): Conducted by a channel complex formed by the KCNQ1 (or KvLQT1) alpha-subunit and the KCNE1 (or minK) beta-subunit. IKs contributes to repolarization, particularly during sympathetic stimulation when heart rates are elevated.
Modulation of these channels is a key area of interest for the development of antiarrhythmic drugs and for assessing the proarrhythmic risk of new chemical entities.
This compound: A Potent hERG Channel Activator
This compound is a small molecule that has been identified as a potent activator of the hERG potassium channel. Its primary mechanism of action involves a significant increase in the IKr current, which has profound effects on cardiac repolarization.
Electrophysiological Effects on hERG (IKr) Channels
Studies have demonstrated that this compound directly modulates the gating kinetics of the hERG channel, leading to a substantial increase in current amplitude. The key effects are summarized below.
Table 1: Quantitative Effects of this compound on hERG Channel Current [1]
| Parameter | Concentration | Effect | Cell Type |
| hERG Current | Concentration-dependent | Increase | CHO cells stably expressing hERG |
| hERG Tail Current | 3 µM | 2.1 ± 0.6-fold increase | Inside-out patches from CHO-hERG cells |
| hERG Tail Current | 10 µM | 3.4 ± 0.3-fold increase | Inside-out patches from CHO-hERG cells |
| Total K+ ions via hERG | 3 µM | 8.8 ± 1.0-fold increase | CHO-hERG cells (cardiac action potential clamp) |
Table 2: Effects of this compound on hERG Channel Kinetics [1]
| Kinetic Parameter | Effect |
| Deactivation | Markedly slowed |
| Inactivation | Markedly slowed |
| Activation | No effect |
| Selectivity Filter | No effect |
The slowing of deactivation and inactivation by this compound leads to a persistent potassium efflux during the cardiac action potential, which is the primary driver for the observed increase in total charge carried by the hERG channel.
Mechanism of Action on hERG Channels
Docking studies suggest that this compound interacts with residues located in the S5-Pore helix region of the hERG channel.[1] This interaction is thought to stabilize the open state of the channel, thereby slowing the transition to the deactivated and inactivated states. The activity of this compound has also been shown to be use-dependent, indicating that the drug may have a higher affinity for the channel in its open or activated state.[1]
Figure 1. Signaling pathway of this compound's effect on cardiac repolarization.
Effect of this compound on IKs (KCNQ1/KCNE1) Channels
A thorough review of the available scientific literature did not yield any specific data on the effects of this compound on the IKs current or the KCNQ1/KCNE1 channel complex. Therefore, the selectivity profile of this compound for hERG over other cardiac potassium channels, including KCNQ1/KCNE1, remains to be elucidated. Further research is required to determine if this compound has any modulatory effects on IKs, which would be crucial for a complete understanding of its overall impact on cardiac repolarization.
Impact on Cardiac Action Potential
The potent activation of IKr by this compound is expected to lead to a significant shortening of the cardiac action potential duration (APD). By increasing the repolarizing potassium current, this compound accelerates the return of the membrane potential to its resting state. This effect is particularly pronounced in rabbit ventricular myocytes, where the actions of this compound on IKr mirror those observed in hERG-transfected cell lines.[1]
Figure 2. Workflow for assessing this compound's effect on ventricular action potential.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on hERG-expressing CHO Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the hERG cDNA are cultured in appropriate media supplemented with antibiotics for selection.
-
Cell Preparation: Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Recording Technique: Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system. Pipette resistance should be between 2-4 MΩ.
-
Voltage Protocol: To elicit hERG currents, cells are held at -80 mV, depolarized to +20 mV for 2 seconds, and then repolarized to -50 mV for 4 seconds to record the tail current.
-
-
Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The solution is applied to the cells via a perfusion system.
Inside-Out Patch-Clamp on hERG-expressing CHO Cells
-
Patch Excision: After establishing a whole-cell configuration, the patch pipette is slowly withdrawn from the cell to excise an inside-out patch of the membrane.
-
Solution Change: The intracellular face of the membrane patch is then exposed to a solution containing this compound at the desired concentrations.
-
Voltage Protocol: Similar voltage protocols as in the whole-cell configuration are used to measure channel activity.
Action Potential Recording in Rabbit Ventricular Myocytes
-
Myocyte Isolation: Single ventricular myocytes are isolated from rabbit hearts by enzymatic digestion using collagenase and protease.
-
Electrophysiological Recording:
-
Technique: Action potentials are recorded using the whole-cell patch-clamp technique in current-clamp mode.
-
Stimulation: Myocytes are stimulated at a constant frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses through the patch pipette.
-
-
Drug Application: this compound is applied via a superfusion system, and changes in action potential duration at 90% repolarization (APD90) are measured.
Conclusion and Future Directions
This compound is a potent activator of the hERG potassium channel, leading to a significant increase in IKr current through the slowing of channel deactivation and inactivation. This action results in a shortening of the cardiac action potential duration. While its effects on IKr are well-characterized, the lack of data on its interaction with the IKs channel represents a significant knowledge gap.
For a comprehensive understanding of the role of this compound in cardiac repolarization and its potential as a pharmacological tool or therapeutic agent, future research should focus on:
-
Determining the selectivity profile of this compound by investigating its effects on IKs (KCNQ1/KCNE1) and other cardiac ion channels.
-
Investigating the effects of this compound in more complex models, such as isolated perfused hearts and in vivo animal models, to assess its integrated electrophysiological effects and proarrhythmic or antiarrhythmic potential.
-
Elucidating the precise binding site and molecular determinants of this compound interaction with the hERG channel to guide the design of more selective and potent modulators of cardiac repolarization.
References
Methodological & Application
Application Notes and Protocols for PD-307243 Patch Clamp Analysis in CHO Cells
These application notes provide a detailed protocol for investigating the effects of PD-307243 on human Ether-a-go-go-Related Gene (hERG) potassium channels stably expressed in Chinese Hamster Ovary (CHO) cells using the patch-clamp technique. This document is intended for researchers, scientists, and drug development professionals familiar with electrophysiological recording techniques.
Introduction
This compound is recognized as a potent activator of the hERG potassium channel.[1] Understanding its mechanism of action is crucial, as modulation of hERG channel activity is a critical aspect of cardiac safety assessment during drug development.[2] The following protocols and data are based on established methodologies for patch-clamp analysis of ion channels in CHO cell expression systems.[1][3] CHO cells are a preferred system for exogenous potassium channel expression due to their low levels of endogenous voltage-activated currents.[4]
Quantitative Data Summary
The effects of this compound on hERG channel currents in CHO cells have been quantified, demonstrating a concentration-dependent increase in current and a significant alteration of channel kinetics.[1]
| Parameter | Concentration of this compound | Observed Effect | Reference |
| hERG Tail Current Increase | 3 µM | 2.1 ± 0.6-fold increase (n=7) | [1] |
| hERG Tail Current Increase | 10 µM | 3.4 ± 0.3-fold increase (n=4) | [1] |
| Total K+ Ion Flow (Action Potential Clamp) | 3 µM | 8.8 ± 1.0-fold increase (n=5) | [1] |
| hERG Current Characteristics | 3 and 10 µM | Induces instantaneous current with minimal decay at membrane potentials from -120 to -40 mV.[1] | [1] |
| Channel Kinetics | Not specified | Markedly slows hERG channel deactivation and inactivation.[1] | [1] |
Signaling Pathway of this compound on hERG Channels
This compound acts as a direct modulator of the hERG potassium channel. Docking studies suggest that it interacts with residues in the S5-Pore (S5-P) region of the channel protein.[1] This interaction leads to a conformational change in the channel, resulting in the observed increase in current and altered gating properties.
Experimental Protocols
This section outlines the key experimental protocols for performing patch-clamp analysis of this compound on hERG-expressing CHO cells.
Cell Culture and Preparation
-
Cell Line: Use a Chinese Hamster Ovary (CHO) cell line stably expressing the human Ether-a-go-go-Related Gene (hERG).
-
Culture Medium: Maintain cells in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to ensure stable hERG expression.
-
Sub-culturing: Passage the cells every 2-3 days to maintain them in the logarithmic growth phase. Avoid over-confluency, as this can impact ion channel expression.[5]
-
Harvesting for Experiments:
-
Wash the cells with a phosphate-buffered saline (PBS) solution.
-
Detach the cells using a gentle dissociation reagent (e.g., 0.05% trypsin-EDTA).[5]
-
Neutralize the trypsin with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in the extracellular (bath) solution to a density of approximately 1 x 10^6 cells/mL.[2]
-
Solutions and Reagents
| Solution Type | Component | Concentration |
| Extracellular (Bath) Solution | NaCl | 140 mM |
| KCl | 4 mM | |
| MgCl₂ | 1 mM | |
| CaCl₂ | 2 mM | |
| D-glucose | 5 mM | |
| HEPES | 10 mM | |
| Adjust pH to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | KCl | 50 mM |
| NaCl | 10 mM | |
| KF | 60 mM | |
| EGTA | 20 mM | |
| HEPES | 10 mM | |
| Adjust pH to 7.2 with KOH | ||
| This compound Stock Solution | This compound | 10 mM in DMSO |
| Dilute to final concentrations (e.g., 3 µM and 10 µM) in extracellular solution just before use. |
Note: Solution compositions can be adapted based on specific experimental needs and laboratory standards. The provided compositions are based on commonly used solutions for hERG channel recordings.[2][6]
Whole-Cell Patch Clamp Protocol
-
Pipette Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Transfer the cell suspension to the recording chamber on the stage of an inverted microscope. Allow cells to settle for a few minutes.
-
Establish Gigaohm Seal:
-
Fill a microelectrode with the intracellular solution and mount it on the micromanipulator.
-
Apply slight positive pressure to the pipette.[7]
-
Lower the pipette towards a target cell.
-
Once the pipette touches the cell membrane (observed as a change in resistance), release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[8]
-
-
Achieve Whole-Cell Configuration:
-
Voltage-Clamp Recordings:
-
Set the amplifier to voltage-clamp mode and hold the cell membrane potential at a suitable holding potential (e.g., -80 mV).
-
Apply a series of voltage steps (a voltage protocol) to activate, inactivate, and deactivate the hERG channels. A typical protocol to elicit hERG tail currents involves a depolarizing step to around +20 mV followed by a repolarizing step to around -50 mV.
-
-
Data Acquisition:
-
Record baseline hERG currents in the absence of the compound.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to take effect and for the current to stabilize.
-
Record the hERG currents in the presence of this compound using the same voltage protocol.
-
Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the effect.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a patch-clamp experiment investigating the effects of this compound on hERG-expressing CHO cells.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp Protocol [labome.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch clamp - Wikipedia [en.wikipedia.org]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols: Preparation of PD-307243 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of PD-307243, a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Proper preparation and storage of this stock solution are critical for ensuring its stability and efficacy in experimental settings. This guide includes the chemical and physical properties of this compound, a step-by-step protocol for solubilization, and recommendations for storage. Additionally, a signaling pathway diagram illustrating the modulation of the hERG channel and an experimental workflow for stock solution preparation are provided.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research. Key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ |
| Molecular Weight | 400.26 g/mol [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Alcohol[2] |
| Purity | Typically ≥98% by HPLC[2] |
| Appearance | Crystalline solid |
| CAS Number | 313533-41-4[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations (e.g., 3-10 µM) for cellular assays.[3]
Step-by-Step Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: In a fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.00 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 400.26 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 400.26 g/mol = 0.0040026 g = 4.00 mg
-
-
-
Dissolve in DMSO: Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage.[2] For short-term storage, 4°C is acceptable. When stored properly, the stock solution in DMSO should be stable for several months.
Signaling Pathway and Experimental Workflow
Signaling Pathway: Modulation of hERG Potassium Channel by PKC
This compound is a known activator of the hERG potassium channel. The activity of the hERG channel can be modulated by various intracellular signaling pathways, including the Protein Kinase C (PKC) pathway. The following diagram illustrates a simplified signaling cascade where the activation of a Gq-coupled receptor leads to the modulation of the hERG channel via PKC.
References
- 1. Modulation of HERG K+ channels by chronic exposure to activators and inhibitors of PKA and PKC: actions independent of PKA and PKC phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-307243 in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3] The hERG channel is of critical interest in drug development due to its role in cardiac repolarization; inhibition of hERG can lead to life-threatening arrhythmias. Conversely, activators like this compound are valuable research tools for studying hERG channel function and may have therapeutic potential in conditions associated with reduced hERG activity. Automated patch clamp (APC) systems have become indispensable tools in ion channel research and drug discovery, offering significantly higher throughput compared to manual patch clamp techniques.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in automated patch clamp systems to characterize its effects on hERG channels.
Mechanism of Action
This compound is a small molecule that modulates the gating properties of the hERG potassium channel.[1] It enhances the hERG current in a concentration-dependent manner by markedly slowing the deactivation and inactivation of the channel.[1][2] This results in an increased outward potassium current during the repolarization phase of the cardiac action potential. Docking studies suggest that this compound interacts with residues in the S5-Pore helix region of the hERG channel.[1] The activity of this compound is use-dependent, meaning its effects are more pronounced with repeated channel activation.[1]
Data Presentation
Table 1: Electrophysiological Effects of this compound on hERG Channels
| Parameter | 3 µM this compound | 10 µM this compound | Reference |
| hERG Tail Current Increase (Inside-out patch) | 2.1 ± 0.6 fold (n=7) | 3.4 ± 0.3 fold (n=4) | [1] |
| Total K+ ion passage (cardiac action potential clamp) | 8.8 ± 1.0 fold (n=5) | Not Reported | [1] |
| Effect on Channel Activation | No effect | No effect | [1] |
| Effect on Channel Deactivation | Markedly slowed | Markedly slowed | [1][2] |
| Effect on Channel Inactivation | Markedly slowed | Markedly slowed | [1] |
| Instantaneous hERG Current | Induced from -120 to -40 mV | Induced from -120 to -40 mV | [1][2] |
Signaling Pathway
Caption: this compound interaction with the hERG channel gating states.
Experimental Protocols
Protocol 1: Preparation of this compound for Automated Patch Clamp Systems
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Serial Dilution:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to prepare intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into the external recording solution to achieve the final desired test concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Note: The final concentration of DMSO in the external solution should be kept constant across all test concentrations and in the vehicle control, typically ≤ 0.1%, to minimize solvent effects on ion channel function.
-
Protocol 2: Automated Patch Clamp Electrophysiology for hERG Activation
This protocol is a general guideline and may need to be optimized for specific automated patch clamp platforms (e.g., IonFlux, QPatch, SyncroPatch).
-
Cell Preparation:
-
Use a stable cell line expressing human hERG channels, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Culture cells to 70-90% confluency.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution to maintain cell health and ion channel integrity.
-
Resuspend the cells in the appropriate external recording solution at the optimal density for the specific APC platform.
-
-
Solutions:
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
-
Automated Patch Clamp Run:
-
Prime the microfluidic plates or chips with the external and internal solutions according to the manufacturer's instructions.
-
Load the prepared cell suspension and the compound plate containing the various concentrations of this compound and the vehicle control.
-
Initiate the automated patch clamp run. The system will perform cell capture, sealing, whole-cell formation, and compound application.
-
-
Voltage Protocol for hERG Activation:
-
A typical voltage protocol to elicit hERG currents and assess the effect of activators is a two-step pulse.
-
From a holding potential of -80 mV, depolarize the cell to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the cell to -50 mV for 2 seconds to measure the peak tail current, which reflects the population of channels that have recovered from inactivation but have not yet deactivated.
-
Repeat this pulse protocol at regular intervals (e.g., every 15 seconds) to monitor the time course of the drug effect.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV in the presence of different concentrations of this compound.
-
Normalize the current amplitudes to the baseline current recorded in the vehicle control solution.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a concentration-response curve to determine the EC50 value.
-
Analyze the deactivation kinetics by fitting the decaying phase of the tail current to an exponential function.
-
Experimental Workflow
Caption: Automated patch clamp workflow for this compound screening.
References
- 1. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. rupress.org [rupress.org]
- 4. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of PD-307243 in iPSC-Derived Cardiomyocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are a powerful in vitro model for cardiovascular research, disease modeling, and drug discovery.[1][2] These cells recapitulate many of the key electrophysiological and contractile properties of native human cardiomyocytes, providing a valuable platform for studying cardiac function and pathophysiology.[1][2] PD-307243 is a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[3] This document provides detailed application notes and protocols for the use of this compound in iPSC-CMs to investigate its effects on cardiac electrophysiology.
Mechanism of Action
This compound exerts its effects by directly modulating the function of the hERG potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). This current is a key component in the repolarization phase (Phase 3) of the cardiac action potential.[3][4] The primary mechanisms of action of this compound on hERG channels are:
-
Increased hERG Current: Extracellular application of this compound leads to a concentration-dependent increase in the hERG current.[3]
-
Slowed Channel Deactivation and Inactivation: The compound significantly slows the deactivation and inactivation kinetics of the hERG channel.[3]
-
Use-Dependent Activity: The modulatory effects of this compound are use-dependent.[3]
By activating the hERG channel and increasing the repolarizing IKr current, this compound is expected to shorten the action potential duration (APD) in iPSC-CMs.
Signaling Pathway
References
- 1. appliedstemcell.com [appliedstemcell.com]
- 2. Generation of human induced pluripotent stem cells and differentiation into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of the IKr agonist NS3623 on cardiac electrophysiology of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-307243 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent modulator of ion channels, primarily identified as an activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] Understanding its effects on ion channel function is crucial for various research areas, including cardiac safety pharmacology and the investigation of physiological processes regulated by these channels. These application notes provide a comprehensive guide for the use of this compound in electrophysiological experiments, with a focus on the patch-clamp technique.
Mechanism of Action
This compound has been demonstrated to be a hERG channel activator.[1] Its primary mechanism involves:
-
Increased hERG Current: It concentration-dependently increases the amplitude of the hERG current.[1]
-
Slowing of Deactivation and Inactivation: The compound markedly slows the deactivation and inactivation kinetics of the hERG channel.[1]
-
Use-Dependency: The activity of this compound is use-dependent.[1]
-
Induction of Instantaneous Current: At hyperpolarized potentials (-120 to -40 mV), this compound can induce an instantaneous hERG current.[1]
While its effects on hERG channels are well-documented, it is also important to consider its potential interactions with other targets. The Sigma-1 receptor, an intracellular chaperone protein, is known to modulate various ion channels.[2][3][4] Although a direct interaction with this compound is not established in the provided literature, researchers should be aware of this potential for off-target effects, especially when interpreting results in complex biological systems.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on hERG channels as determined by patch-clamp electrophysiology.
| Parameter | Concentration | Effect | Cell Type | Reference |
| hERG Tail Current | 3 µM | 2.1 ± 0.6-fold increase | CHO cells | [1] |
| hERG Tail Current | 10 µM | 3.4 ± 0.3-fold increase | CHO cells | [1] |
| Total K+ ions via hERG | 3 µM | 8.8 ± 1.0-fold increase | Rabbit ventricular myocytes | [1] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound using the whole-cell patch-clamp technique.
Cell Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hERG channels are a suitable model system.[1] Alternatively, primary cells such as rabbit ventricular myocytes can be used.[1]
-
Cell Culture: Culture the cells according to standard protocols. For CHO-hERG cells, maintain in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure stable hERG expression.
-
Plating: For electrophysiology, plate the cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells for recording.
Solution Preparation
-
External (Bath) Solution (in mM):
-
137 NaCl
-
4 KCl
-
1.8 CaCl₂
-
1 MgCl₂
-
10 Glucose
-
10 HEPES
-
Adjust pH to 7.4 with NaOH.
-
-
Internal (Pipette) Solution (in mM):
-
130 KCl
-
1 MgCl₂
-
1 CaCl₂
-
10 HEPES
-
10 EGTA
-
5 Mg-ATP
-
Adjust pH to 7.2 with KOH.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 1, 3, 10 µM).[1]
-
Ensure the final DMSO concentration in the recording chamber is low (typically ≤ 0.1%) to avoid solvent effects.
-
Electrophysiological Recording
-
Technique: Whole-cell patch-clamp is the recommended configuration to record macroscopic currents from the entire cell membrane.[5][6]
-
Equipment: A standard patch-clamp rig is required, including a microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Sealing: Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition:
-
Record membrane currents using appropriate voltage-clamp protocols.
-
For hERG currents, a typical voltage protocol involves a depolarizing step to activate the channels (e.g., to +20 mV) followed by a repolarizing step to elicit the characteristic tail current (e.g., to -50 mV).
-
Sample the data at a suitable frequency (e.g., 10 kHz) and filter it appropriately (e.g., at 2 kHz).
-
Drug Application
-
Method: Use a perfusion system to apply the external solution containing this compound to the recorded cell. This allows for a rapid and controlled application of the compound.
-
Procedure:
-
Obtain a stable baseline recording in the control external solution.
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Record the effects of the compound until a steady-state response is observed.
-
To test for reversibility, wash out the compound by perfusing with the control external solution.
-
Signaling Pathways and Workflows
Signaling Pathway of this compound on hERG Channels
Caption: this compound activates hERG channels, leading to altered cell repolarization.
Experimental Workflow for Patch-Clamp Analysis
Caption: A step-by-step workflow for electrophysiological analysis of this compound.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Patch-Clamp - Neuroservices-Alliance [neuroservices-alliance.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: PD-307243 for High-Throughput Screening of hERG Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[2][4][5] Consequently, screening for hERG channel modulators is a critical step in drug discovery and safety pharmacology.[2] While much of the focus has been on identifying hERG inhibitors, there is a growing interest in discovering hERG activators for potential therapeutic applications in conditions like Long QT Syndrome type 2, which can be caused by loss-of-function mutations in the hERG gene.[1][6]
PD-307243 is a potent hERG channel activator that serves as a valuable pharmacological tool for studying hERG channel function and for developing high-throughput screening (HTS) assays to identify novel hERG activators.[1][7][8] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.
This compound: A Profile of a hERG Channel Activator
This compound, with the chemical name 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, modulates hERG channel activity by significantly increasing the hERG current.[1] Its mechanism of action involves a marked slowing of both channel deactivation and inactivation, leading to an increased potassium ion flux during the cardiac action potential.[1][7] The activity of this compound is concentration- and use-dependent.[1]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative effects of this compound on hERG channel function as determined by patch-clamp electrophysiology.
| Parameter | Concentration | Effect | Reference |
| hERG Current Increase | 3 µM | 2.1 ± 0.6-fold increase in tail current | [1] |
| 10 µM | 3.4 ± 0.3-fold increase in tail current | [1] | |
| Total K+ Ion Flux | 3 µM | 8.8 ± 1.0-fold increase during a cardiac action potential waveform | [1] |
| hERG Current Characteristics | 3 and 10 µM | Induces instantaneous hERG current with minimal decay at membrane potentials from -120 to -40 mV | [1][7] |
| Voltage-Dependent Inactivation | 3 µM | +16 mV shift | [9] |
High-Throughput Screening for hERG Activators
The identification of novel hERG activators requires robust and scalable HTS assays. Automated patch-clamp and flux-based assays are the two primary platforms for such screens. In these assays, this compound can be used as a positive control to validate assay performance and to define the window for identifying "hit" compounds.
Conceptual Workflow for HTS of hERG Activators
Caption: High-level workflow for identifying hERG activators.
Experimental Protocols
Protocol 1: Automated Patch-Clamp Assay for hERG Activators
Automated patch-clamp systems provide a high-throughput method for directly measuring ion channel currents. This protocol is designed to identify compounds that increase hERG current, using this compound as a positive control.
Materials:
-
hERG-expressing cell line (e.g., CHO or HEK293)
-
Automated patch-clamp system (e.g., QPatch, PatchXpress)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP (pH 7.3 with KOH)[10]
-
Test compounds and this compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 70-90% confluency. Harvest and prepare a single-cell suspension according to the automated patch-clamp manufacturer's instructions.
-
Compound Plate Preparation: Prepare a compound plate containing test compounds, this compound (e.g., 10 µM final concentration), and vehicle control at the desired final concentrations.
-
System Priming: Prime the fluidics of the automated patch-clamp system with external and internal solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Automated Experiment Execution:
-
The system will automatically trap cells and form giga-ohm seals.
-
Establish whole-cell configuration.
-
Baseline Recording: Apply a voltage protocol to elicit hERG currents and record a stable baseline in external solution. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the tail current.[4]
-
Compound Application: Apply the test compounds, this compound, or vehicle to the cells.
-
Post-Compound Recording: After a defined incubation period, apply the same voltage protocol and record the hERG currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after compound addition.
-
Normalize the post-compound current to the baseline current for each cell.
-
Calculate the fold-increase in current for each test compound.
-
Identify "hits" as compounds that produce a statistically significant increase in hERG current, using the response to this compound as a reference.
-
Protocol 2: Thallium Flux Assay for hERG Activators
Thallium (Tl+) flux assays are a common fluorescence-based HTS method for potassium channels, as Tl+ can permeate the channel and be detected by a specific fluorescent dye.[5][6]
Materials:
-
hERG-expressing cell line
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay Buffer (e.g., HBSS)
-
Stimulus Buffer containing thallium sulfate
-
384-well black, clear-bottom microplates
-
Test compounds and this compound
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Plate hERG-expressing cells in 384-well plates and grow to a confluent monolayer.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add test compounds, this compound (e.g., 10 µM), and vehicle control to the wells and incubate.
-
Assay Execution:
-
Place the plate in a kinetic fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser. This will depolarize the cells and open the hERG channels.
-
Immediately begin kinetic fluorescence readings to measure the rate of Tl+ influx.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (slope) for each well.
-
Normalize the rates of test compound wells to the vehicle control wells.
-
Identify "hits" as compounds that significantly increase the rate of Tl+ influx compared to the vehicle control. The signal window for activation can be assessed using the this compound positive control.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the effect of this compound on the hERG channel gating process, leading to increased potassium efflux.
Caption: Mechanism of this compound on hERG channel gating.
Logical Relationship for Hit Identification
The diagram below outlines the decision-making process for identifying a potential hERG activator in a primary screen.
Caption: Logic for primary hit identification of hERG activators.
Conclusion
This compound is an indispensable tool for the study of hERG channel activation. Its well-characterized, potent activating effects make it an ideal positive control for HTS campaigns aimed at discovering novel hERG activators. The protocols outlined in this document provide a framework for utilizing this compound in both automated patch-clamp and fluorescence-based assays, facilitating the identification and validation of new chemical entities with potential therapeutic value for cardiac channelopathies.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appggreatlakes.org [appggreatlakes.org]
- 3. Mechanism of hERG inhibition by gating-modifier toxin, APETx1, deduced by functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition | MDPI [mdpi.com]
- 6. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
Application Note: Characterization of PD-307243 Effects on hERG Potassium Channels Using Manual Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for investigating the effects of PD-307243, a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel, using manual patch clamp techniques.[1][2][3] Manual patch clamp is the gold-standard method for high-fidelity analysis of ion channel electrophysiology, offering unmatched resolution for studying the mechanism of action of compounds like this compound.[4][5] The protocols herein describe the whole-cell and inside-out patch clamp configurations for characterizing the modulatory effects of this compound on hERG channel currents, including its impact on channel activation, deactivation, and inactivation.[1]
Mechanism of Action of this compound on hERG Channels
This compound is a synthetic organic compound that acts as a potent activator of hERG (KCNH2, Kv11.1) potassium channels.[1][6] These channels are critical for cardiac repolarization, and their modulation is a key consideration in drug development for assessing potential cardiac liability.[1][5]
The primary mechanism of this compound involves a direct interaction with the hERG channel, leading to a significant increase in the hERG current.[1] This is achieved by markedly slowing the rates of both channel deactivation and inactivation.[1][2] The effect is concentration- and use-dependent.[1] Docking studies suggest that this compound interacts with residues in the S5-Pore helix region of the channel protein.[1] This modulation results in an increased efflux of potassium ions (K+) during the cardiac action potential, which can alter cardiac rhythm.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Troubleshooting & Optimization
Navigating the Challenges of PD-307243: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of PD-307243, a potent hERG channel activator. This document offers troubleshooting advice and frequently asked questions to ensure the successful application of this compound in experimental settings.
Understanding this compound: A Summary of Key Properties
This compound is a valuable tool for studying the function of the human Ether-a-go-go-Related Gene (hERG) potassium channel. As with many small molecules, optimal handling is crucial for obtaining reliable and reproducible results. The following table summarizes the known physicochemical properties of this compound.
| Property | Data | Source |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ | Supplier Data |
| Molecular Weight | 400.26 g/mol | Supplier Data |
| Solubility | Soluble in DMSO (≥10 mM) and Alcohol | Supplier Data |
| Appearance | Solid Powder | Supplier Data |
| Storage (Solid) | -20°C (long term), 0°C (short term) | Supplier Data |
| Storage (In Solvent) | -80°C (≤6 months), -20°C (≤6 months) | Supplier Data |
Troubleshooting Guide: Solubility and Stability Issues
Researchers may encounter challenges with the solubility and stability of this compound, particularly when transitioning from a stock solution to an aqueous experimental buffer. This section addresses common problems and provides step-by-step solutions.
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer
Cause: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer, the compound can crash out of solution, leading to the formation of a precipitate. This will result in an inaccurate final concentration and can interfere with assays.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Protocol for Preparing Aqueous Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing can assist in dissolution.
-
Perform a serial dilution. To minimize the risk of precipitation, avoid large, single-step dilutions directly into your final aqueous buffer.
-
First, create an intermediate dilution by adding a small volume of your DMSO stock to a small volume of the aqueous buffer.
-
Vortex this intermediate solution thoroughly to ensure proper mixing.
-
Finally, add the intermediate dilution to the remaining volume of your aqueous buffer to reach the desired final concentration.
-
-
Consider the final DMSO concentration. Many cell-based assays are sensitive to DMSO. Aim for a final DMSO concentration of less than 0.1%. However, if precipitation persists, a slightly higher DMSO concentration (e.g., 0.5%) may be necessary and should be tested for its effect on the experimental system.
-
Sonication. If a fine precipitate is still visible, brief sonication of the final working solution can help to redissolve the compound. Use a bath sonicator for a few minutes.
Issue 2: Loss of Compound Activity Over Time in Aqueous Solution
Cause: The stability of this compound in aqueous buffers, especially at physiological temperatures (e.g., 37°C), has not been extensively documented. Degradation of the compound can lead to a decrease in its effective concentration and a loss of biological activity.
Preventative Measures and Stability Testing:
Caption: Workflow for ensuring and testing compound stability.
Experimental Protocol for Stability Assessment:
-
Prepare a fresh working solution of this compound in your experimental buffer.
-
Establish a baseline activity. Immediately after preparation (T=0), test the activity of the compound in your assay.
-
Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Test the activity of the incubated solution at various time points (e.g., 1, 2, 4, and 8 hours).
-
Compare the activity at each time point to the baseline. A significant decrease in activity over time indicates compound degradation. If degradation is observed, it is crucial to prepare fresh solutions immediately before use in all future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on supplier information, 100% DMSO is the recommended solvent for preparing a stock solution of this compound. A concentration of 10 mM in DMSO is achievable.
Q2: How should I store the solid compound and the stock solution?
A2: The solid powder of this compound should be stored at -20°C for long-term storage. A stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for shorter periods.
Q3: My experimental protocol requires a very low final DMSO concentration. How can I achieve this without precipitation?
A3: This is a common challenge with compounds that have low aqueous solubility. In addition to the multi-step dilution protocol described above, you may consider using a solubilizing agent, such as Pluronic F-127 or cyclodextrin, if your experimental system allows for it. The compatibility and potential effects of any such agent on your assay must be validated.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all small molecule solutions from light, especially during long-term storage and prolonged experimental incubations. Use amber vials or cover tubes with aluminum foil.
Q5: What signaling pathway is this compound involved in?
A5: this compound is a hERG (human Ether-a-go-go-Related Gene) potassium channel activator. The hERG channel is critical for cardiac repolarization.
Caption: Signaling pathway involving this compound.
This technical support guide is intended to provide a starting point for troubleshooting common issues with this compound. As with any experimental reagent, careful handling and validation within your specific assay system are paramount for success.
Troubleshooting seal integrity with PD-307243 application
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for maintaining seal integrity during the application of investigational compounds, referred to herein as "Compound-X (e.g., PD-307243)," in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is "seal integrity" in the context of patch-clamp electrophysiology?
A: Seal integrity refers to the quality of the high-resistance electrical seal formed between the micropipette tip and the cell membrane. This seal, often called a "giga-seal," must have a resistance of at least 1 Gigaohm (GΩ). A stable, high-resistance seal is critical for isolating the small patch of membrane being studied and ensuring low-noise recordings.
Q2: Why might applying Compound-X (e.g., this compound) disrupt seal integrity?
A: The application of any external compound can compromise seal integrity for several reasons:
-
Solvent Effects: The vehicle used to dissolve Compound-X (e.g., DMSO, ethanol) can alter membrane fluidity or damage the cell if used at too high a concentration.
-
Direct Membrane Interaction: The compound itself might directly interact with lipids or proteins in the cell membrane, physically disturbing the pipette-membrane interface.
-
Receptor-Mediated Effects: Activation of certain channels or receptors by the compound could lead to significant changes in cell morphology, volume, or cytoskeletal structure, placing mechanical stress on the seal.
-
Solution Contamination: Particulates or impurities in the compound solution can interfere with the seal.
Q3: What is an acceptable final concentration of a solvent like DMSO in the recording solution?
A: It is crucial to keep the final concentration of solvents as low as possible. For DMSO, a final concentration of ≤ 0.1% is generally considered safe for most cell types and is unlikely to affect seal integrity on its own. It is always recommended to perform a vehicle-only control experiment to confirm that the solvent does not contribute to seal instability.
Q4: How can I differentiate between a compound-induced effect and a mechanical disturbance during application?
A: To distinguish between a pharmacological effect and a mechanical artifact, a "puffer" pipette containing only the vehicle solution should be used. Apply the vehicle solution with the same flow rate and proximity to the cell as you would with the compound solution. If the seal remains stable with the vehicle but becomes unstable with the compound, the effect is likely pharmacological or due to a property of the compound itself.
Troubleshooting Seal Integrity
If you are experiencing a loss of seal integrity after applying Compound-X, follow this structured troubleshooting guide.
Step 1: Initial Seal Quality Assessment
Before applying any compound, ensure you start with a high-quality, stable seal. A poor initial seal is much more likely to fail during solution exchange.
| Parameter | Minimum Requirement | Ideal Value | Troubleshooting Action if Below Minimum |
| Seal Resistance (Rseal) | > 1 GΩ | > 5 GΩ | Re-polish pipette, filter solutions, use fresh cells. |
| Baseline Noise | < 1 pA (RMS) | < 0.5 pA (RMS) | Check grounding, clean pipette holder, check bath solution. |
| Seal Stability | Stable for > 5 mins | Stable for > 10 mins | Allow more time for seal formation before proceeding. |
Step 2: Isolate the Source of the Problem
Use the following workflow to systematically identify the cause of seal failure.
Figure 1. Logical workflow for troubleshooting seal integrity failure during compound application.
Step 3: Corrective Actions for Compound-Related Issues
If you suspect Compound-X is the primary cause of seal instability:
-
Lower the Concentration: The effect might be dose-dependent. Attempt the experiment with a lower concentration of Compound-X to see if the seal remains stable.
-
Filter the Solution: Undissolved particles of the compound can disrupt the seal. Filter your final working solution of Compound-X through a 0.2 µm syringe filter immediately before use.
-
Test Alternative Solvents: If possible, try dissolving Compound-X in a different solvent to see if the issue is related to the vehicle.
-
Increase Seal Resistance: Before application, aim for an exceptionally high initial seal resistance (>10 GΩ). A tighter initial seal may be more resilient to the destabilizing effects of the compound.
Experimental Protocols
Protocol 1: Preparation of Compound-X Working Solution
This protocol minimizes the risk of precipitation and solvent-related artifacts.
-
Prepare a High-Concentration Stock: Dissolve Compound-X in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved. Sonicate briefly if necessary.
-
Make Intermediate Dilutions: If required, create intermediate dilutions of the stock solution in DMSO. Do not dilute directly into the aqueous external solution from a highly concentrated stock.
-
Prepare Final Working Solution: On the day of the experiment, prepare the final working concentration by diluting the stock or intermediate solution into the filtered external recording buffer. The final DMSO concentration should not exceed 0.1%.
-
Vortex and Filter: Vortex the final solution vigorously for 30-60 seconds to ensure homogeneity. Immediately before adding to your perfusion system, filter it through a 0.2 µm syringe filter.
Protocol 2: Controlled Application of Compound-X
This protocol describes a method for applying the compound with minimal mechanical disturbance.
Figure 2. Workflow for controlled application of a pharmacological agent in a patch-clamp experiment.
Methodology:
-
Establish a stable whole-cell or perforated-patch configuration with a high-quality giga-seal.
-
Use a gravity-fed or pump-driven local perfusion system with a multi-barrel applicator. Position the applicator tip at a safe distance from the patched cell (typically >100 µm) to avoid direct mechanical jetting onto the seal.
-
Begin perfusion with the control external solution (containing vehicle, e.g., 0.1% DMSO) to establish a stable baseline recording.
-
Once the baseline is stable, switch one of the channels to perfuse the external solution containing Compound-X. Ensure the flow rate is identical to the control solution to minimize changes in hydrostatic pressure.
-
Continuously monitor the seal resistance test throughout the application. If the seal resistance begins to drop, switch back to the control solution immediately to see if the seal can be recovered.
How to avoid PD-307243 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of PD-307243 in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, with the IUPAC name 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid, is a small molecule known to be a potent activator of the hERG potassium channel. Like many small molecule inhibitors and modulators, this compound has poor aqueous solubility, which can lead to its precipitation in the aqueous buffers and media used in biological experiments. This precipitation can result in inaccurate and unreliable experimental outcomes.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: The structure of this compound contains both a carboxylic acid group and secondary aromatic amine functionalities. This makes it an amphoteric molecule, meaning its solubility is highly dependent on the pH of the solution.
-
Acidic Group: The pyridine-3-carboxylic acid moiety is acidic.
-
Basic Groups: The amino groups are basic.
The overall charge of the molecule, and therefore its solubility in aqueous solutions, will change with pH.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For most in vitro applications, preparing a concentrated stock solution in anhydrous DMSO is recommended. A stock concentration of 10 mM in DMSO is a common starting point.[2]
Q4: How can I prevent this compound from precipitating when I add it to my aqueous experimental solution?
A4: The most common cause of precipitation is the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium. To avoid this, it is crucial to employ proper dilution techniques and consider the pH of your final solution. A stepwise dilution approach is often effective.[3]
Q5: What is the ideal pH for my aqueous solution to keep this compound dissolved?
A5: The ideal pH will depend on the desired final concentration of this compound. Based on the pKa values of similar structural motifs (pyridine-3-carboxylic acid and aromatic amines), we can estimate the pKa values for this compound.
-
The carboxylic acid is estimated to have a pKa around 4.8 .
-
The aromatic amine is estimated to have a pKa around 5.0 .
To maximize solubility, the pH of the aqueous solution should be adjusted to a point where the majority of the this compound molecules are in their charged, and therefore more water-soluble, form. This means either a pH below the lowest pKa (to protonate the amines) or a pH above the highest pKa (to deprotonate the carboxylic acid). For most cell-based assays that require a physiological pH of around 7.4, the carboxylic acid will be deprotonated (negatively charged), which should aid in solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution
| Potential Cause | Solution |
| Rapid Solvent Shift | Instead of a single large dilution, perform a serial dilution of your DMSO stock in your aqueous buffer. For example, make an intermediate dilution in a smaller volume of buffer before adding it to the final volume. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific aqueous buffer. Try lowering the final concentration. If a higher concentration is necessary, you may need to adjust the pH of your buffer or include a solubilizing agent. |
| Incorrect pH of Aqueous Solution | The pH of your buffer may be close to the isoelectric point of this compound, where it has minimal solubility. Adjust the pH of your buffer away from the estimated isoelectric point. For many biological assays at pH 7.4, solubility should be reasonable. |
Issue 2: Solution is Initially Clear but Becomes Cloudy Over Time
| Potential Cause | Solution |
| Slow Precipitation from a Supersaturated Solution | Even if initially clear, the solution may be supersaturated and will precipitate over time. Consider lowering the final concentration or using a solubilizing agent. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure your solutions are maintained at a constant and appropriate temperature for your experiment. Avoid repeated freeze-thaw cycles of your stock solution. |
| Interaction with Media Components | Components in complex cell culture media (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility. If possible, test the solubility of this compound in a simpler buffer first. |
Quantitative Data Summary
| Property | Value | Source/Reference |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ | [1] |
| Molecular Weight | 400.26 g/mol | [1] |
| Recommended Stock Solvent | DMSO | [1][2] |
| Recommended Stock Concentration | 10 mM | [2] |
| Estimated pKa (Carboxylic Acid) | ~4.8 | Based on pyridine-3-carboxylic acid |
| Estimated pKa (Aromatic Amine) | ~5.0 | Based on aromatic amines |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of a 10 µM working solution of this compound in a typical extracellular buffer for electrophysiology experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Extracellular buffer (e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.0026 mg.
-
Dissolve the powder in the required volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare a 10 µM Working Solution (Stepwise Dilution):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting 1 µL of the 10 mM stock into 9 µL of DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate solution to 999 µL of the pre-warmed (if required for the experiment) extracellular buffer. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Vortex the final working solution gently but thoroughly.
-
Visually inspect the solution for any signs of precipitation before use.
-
Protocol 2: Whole-Cell Patch-Clamp Recording for hERG Channel Activation
This protocol is based on established methods for studying hERG channel modulators.[1][4]
Cell Culture:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells under standard conditions until they reach the appropriate confluency for electrophysiological recordings.
Solutions:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Perfuse the cell with the extracellular solution to establish a stable baseline recording of the hERG current.
-
Apply the prepared working solution of this compound (e.g., 3 µM or 10 µM) through the perfusion system.
-
Record the changes in the hERG current in response to the application of this compound. A voltage protocol suitable for observing hERG activation should be used.
Visualizations
References
- 1. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - What is the pKa value of the nitrogen atoms, specifically the amine groups? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD-307243 Application for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on using PD-307243. Given that this compound is a human Ether-a-go-go-Related Gene (hERG) potassium channel activator with an instantaneous effect, the concept of a prolonged "incubation time" to maximize its impact is not the primary concern. Instead, optimization focuses on experimental setup, concentration, and appropriate measurement of its rapid effects on ion channel function.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent activator of the hERG potassium channel.[1][2][3] It functions by concentration-dependently increasing the hERG current.[1][3] Its primary mechanisms of action are to markedly slow the deactivation and inactivation of the hERG channel, leading to an increased flow of potassium ions.[1][3]
Q2: How quickly does this compound elicit its effect?
A2: The effect of this compound is instantaneous upon extracellular application.[1] This means that changes in hERG channel activity can be observed immediately following the introduction of the compound to the cells.
Q3: What is the typical concentration range for using this compound?
A3: Effective concentrations of this compound have been demonstrated in the low micromolar range. For example, at 3 µM and 10 µM, it has been shown to significantly increase hERG tail currents by 2.1-fold and 3.4-fold, respectively.[1][3]
Q4: In what cell types can the effects of this compound be studied?
A4: The effects of this compound are typically studied in cells that express hERG channels. Commonly used systems include Chinese hamster ovary (CHO) cells stably expressing hERG channels.[1] The compound's activity has also been confirmed in rabbit ventricular myocytes, demonstrating its relevance in a native cardiac context.[1]
Q5: What experimental techniques are most suitable for measuring the effect of this compound?
A5: The patch-clamp technique is the gold standard for investigating the effects of this compound on hERG channel activity.[1] Specifically, whole-cell and inside-out patch-clamp recordings are used to measure changes in ion channel currents and kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable change in current after this compound application. | Low or no hERG channel expression in the chosen cell line. | Confirm hERG channel expression using techniques like Western blotting or qPCR. Use a cell line with confirmed, stable hERG expression. |
| Degraded or inactive this compound compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. | |
| Issues with the patch-clamp recording setup (e.g., seal quality, electrode solution). | Verify the integrity of your patch-clamp rig. Ensure a high-resistance gigaohm seal is formed. Check the composition of your intracellular and extracellular solutions. | |
| High variability in the magnitude of the current increase between cells. | Inconsistent compound concentration at the cell surface. | Ensure rapid and complete perfusion of the recording chamber with the this compound-containing solution. |
| Variability in hERG expression levels between individual cells. | This is a known biological variable. Record from a sufficient number of cells to obtain statistically significant data. | |
| Observed cell death or toxicity. | The concentration of this compound or the vehicle (e.g., DMSO) is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final concentration of the vehicle is within a tolerable range for your cells. |
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on hERG channel currents.
| Concentration | Fold Increase in hERG Tail Current (Mean ± SEM) | Reference |
| 3 µM | 2.1 ± 0.6 | [1] |
| 10 µM | 3.4 ± 0.3 | [1] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of hERG Currents
This protocol describes the measurement of hERG channel currents in a heterologous expression system (e.g., hERG-expressing CHO cells) in response to this compound.
Materials:
-
hERG-expressing CHO cells
-
This compound
-
Extracellular (bath) solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate the hERG-expressing CHO cells onto glass coverslips at an appropriate density for patch-clamp experiments and allow them to adhere.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Initiate Recording:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Record baseline hERG currents in the absence of the compound.
-
-
Compound Application:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Due to the instantaneous nature of the compound, the effect on the hERG current will be apparent immediately.
-
Continue to apply the voltage-clamp protocol to record the potentiated hERG currents.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after the application of this compound.
-
Analyze changes in channel kinetics, such as the rate of deactivation and inactivation.
-
Calculate the fold increase in current for each concentration of this compound tested.
-
Visualizations
Caption: Mechanism of action of this compound on the hERG potassium channel.
Caption: Experimental workflow for a whole-cell patch-clamp experiment.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
Interpreting unexpected results with PD-307243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD-307243. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2] Its primary effect is to increase the potassium current (IKr) conducted by hERG channels. It achieves this by markedly slowing the deactivation and inactivation of the channel, with no effect on the channel's selectivity filter.[1] The activity of this compound is concentration-dependent and use-dependent.[1]
Q2: What are the expected electrophysiological effects of this compound?
In whole-cell patch-clamp recordings of cells expressing hERG channels, extracellular application of this compound is expected to:
-
Increase the amplitude of the hERG current.
-
Slow the rate of channel deactivation.
-
Slow the rate of channel inactivation.[1]
-
Induce an instantaneous hERG current with minimal decay at membrane potentials between -120 to -40 mV.[1]
These effects have been observed in both recombinant expression systems (like CHO or HEK293 cells) and in native cardiomyocytes.[1]
Q3: In what experimental systems has this compound been characterized?
The effects of this compound on hERG channels have been well-characterized in:
-
Recombinant cell lines: Chinese Hamster Ovary (CHO) cells stably expressing hERG channels.[1]
-
Primary cells: Rabbit ventricular myocytes.[1]
Q4: Is there a known binding site for this compound on the hERG channel?
Docking studies suggest that this compound interacts with residues in the S5-Pore (S5-P) region of the hERG channel.[1]
Troubleshooting Guide for Unexpected Results
Researchers using this compound in contexts other than cardiac electrophysiology may encounter unexpected results. This guide addresses the most likely off-target effect observed in cancer cell biology studies.
Issue: Unexpected Anti-Proliferative or Anti-Migratory Effects in Cancer Cell Lines
Symptoms:
-
A decrease in cell viability or proliferation (e.g., in an MTT, WST, or Alamar Blue assay) when treating cancer cells with this compound.
-
Inhibition of cell migration or invasion in assays like the transwell or wound healing assay.
-
Induction of apoptosis.
Potential Cause:
Recent studies have revealed that activation of hERG channels can have anti-tumor effects in certain cancer cell lines, such as breast cancer. This is not a non-specific cytotoxic effect but rather a consequence of modulating the hERG channel activity, which can influence signaling pathways involved in cell proliferation and migration.
Troubleshooting Steps & Explanations:
-
Confirm hERG Expression: The first step is to determine if your cell line of interest expresses the KCNH2 gene, which encodes the hERG channel. This can be done by checking the literature, public databases (e.g., the Cancer Cell Line Encyclopedia), or by performing RT-PCR or Western blotting. The anti-tumor effects of hERG activators are dependent on the presence of the channel.
-
Validate with a hERG Blocker: To confirm that the observed anti-proliferative or anti-migratory effects are mediated by hERG channel activation, you can perform a co-treatment experiment with a known hERG channel blocker (e.g., E-4031, dofetilide). If the effects of this compound are reversed or attenuated in the presence of the blocker, it strongly suggests the involvement of hERG channels.
-
Investigate Downstream Signaling: The anti-tumor effects of hERG activators have been linked to the calcineurin and β-catenin signaling pathways. If you have the resources, you can investigate key proteins in these pathways (e.g., phosphorylation status of AKT and GSK3β, nuclear translocation of β-catenin) to further elucidate the mechanism in your specific cell line.
-
Consider Cell Line Specificity: The extent of the anti-tumor effect can be cell-line specific. For example, some studies have shown a more potent inhibitory effect in certain breast cancer cell lines compared to others.
Logical Relationship Diagram: Troubleshooting Unexpected Anti-Cancer Effects
Caption: Logical workflow for troubleshooting unexpected anti-cancer effects of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| hERG Current Activation | |||
| at 3 µM this compound | 2.1 ± 0.6-fold increase in tail current | CHO cells expressing hERG | [1] |
| at 10 µM this compound | 3.4 ± 0.3-fold increase in tail current | CHO cells expressing hERG | [1] |
| Effect on Total K+ Ion Flux | |||
| at 3 µM this compound (cardiac action potential clamp) | 8.8 ± 1.0-fold increase | CHO cells expressing hERG | [1] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol is a general guideline and may need to be optimized for your specific equipment and cell line.
Materials:
-
Cells expressing hERG channels (e.g., HEK293 or CHO cells)
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a suitable density to be 50-70% confluent on the day of recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before applying voltage protocols.
-
-
Voltage Protocol: A typical voltage protocol to elicit hERG currents is a depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Compound Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound. The activity of this compound is use-dependent, so multiple applications of the voltage protocol may be necessary to reach a steady-state effect.[1]
-
After recording the effect, washout with the external solution can be performed to assess reversibility.
-
Experimental Workflow for Patch-Clamp
Caption: Standard experimental workflow for whole-cell patch-clamp recording of hERG currents.
Transwell Migration Assay
This protocol is a general method to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cell culture medium with and without fetal bovine serum (FBS)
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Starvation: Culture cells to ~80% confluency. Then, starve the cells in a serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the companion plate.
-
Harvest the starved cells and resuspend them in a serum-free medium containing either vehicle (DMSO) or different concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cell line (e.g., 12-48 hours).
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells using a microscope and quantify the number of migrated cells per field of view.
-
Signaling Pathway Diagram: Postulated Anti-Cancer Mechanism of hERG Activators
Caption: Postulated signaling pathways involved in the anti-tumor effects of hERG channel activators.
References
PD-307243 data variability and how to control for it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for data variability when working with PD-307243.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent hERG Channel Activation | 1. Compound Instability: this compound solution may have degraded over time. 2. Inaccurate Concentration: Errors in serial dilutions or pipette calibration. 3. Cell Health Variability: Inconsistent cell passage number, density, or viability. | 1. Fresh Solution: Prepare fresh stock solutions of this compound for each experiment. 2. Verify Concentration: Calibrate pipettes regularly and use precise dilution techniques. 3. Standardize Cell Culture: Use cells within a consistent passage number range and ensure optimal confluency and viability.[1][2] |
| High Well-to-Well or Day-to-Day Variability | 1. Edge Effects: Increased evaporation and temperature fluctuations in the outer wells of microplates.[3] 2. Inconsistent Incubation Times: Variations in the timing of compound addition or assay reading. 3. Reagent Variability: Differences between lots of reagents, especially serum.[3] | 1. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental samples.[3] 2. Standardize Protocols: Use a standard operating procedure (SOP) for all experimental steps, including precise timing.[1] 3. Use Same Reagent Lots: For a given set of experiments, use the same lot of all critical reagents.[3] |
| Unexpected Changes in hERG Channel Kinetics | 1. Voltage Protocol Differences: Inconsistencies in the applied voltage-clamp protocols. 2. Temperature Fluctuations: hERG channel kinetics are sensitive to temperature. | 1. Consistent Protocols: Ensure the same voltage-clamp protocol is used across all experiments. 2. Maintain Constant Temperature: Use a temperature-controlled recording chamber. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Cell Number: Too few or too many cells can lead to a poor signal.[3] 2. Inappropriate Reagents: Choice of antibodies or substrates can affect signal strength.[3] | 1. Optimize Cell Seeding Density: Determine the optimal cell number that provides a robust signal. 2. Select High-Quality Reagents: Use validated antibodies and high-purity substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[4] It works by increasing the hERG current in a concentration-dependent manner.[4] Specifically, it slows down the deactivation and inactivation of the hERG channel.[4] Docking studies suggest that this compound interacts with residues in the S5-P region of the channel.[4]
Q2: What are the reported effects of this compound on hERG currents?
A2: In whole-cell recordings, extracellular application of this compound has been shown to increase the hERG current.[4] At concentrations of 3 and 10 µM, it can induce an instantaneous hERG current with minimal decay at membrane potentials from -120 to -40 mV.[4] In inside-out patch experiments, 3 and 10 µM of this compound increased hERG tail currents by approximately 2.1-fold and 3.4-fold, respectively, by slowing channel deactivation.[4]
| This compound Concentration | Effect on hERG Tail Current (Inside-Out Patch) | Membrane Potential Range for Instantaneous Current |
| 3 µM | ~2.1-fold increase | -120 to -40 mV |
| 10 µM | ~3.4-fold increase | -120 to -40 mV |
Q3: How can I minimize variability in my in vitro assays when using this compound?
Q4: What are the best practices for preparing and storing this compound solutions?
Experimental Protocols
Whole-Cell Patch-Clamp Recording of hERG Currents
This protocol outlines a typical experiment to measure the effect of this compound on hERG channels stably expressed in a cell line (e.g., CHO or HEK cells).
-
Cell Preparation:
-
Culture hERG-expressing cells to 70-80% confluency.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Working Solutions: Prepare a series of dilutions of this compound in the external solution from a concentrated stock.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline hERG currents in the external solution.
-
Perfuse the cell with the working solutions of this compound at various concentrations and record the resulting hERG currents.
-
Perform a washout by perfusing with the external solution to see if the effect is reversible.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at the beginning of the repolarizing step.
-
Normalize the current amplitudes in the presence of this compound to the baseline current.
-
Plot the concentration-response curve to determine the EC₅₀ of this compound.
-
Visualizations
References
- 1. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with PD-307243 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting cell viability assays with the hERG channel activator, PD-307243.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2] It increases the hERG current and significantly slows the deactivation and inactivation of the channel.[1]
Q2: Why would I use a cell viability assay with this compound?
While primarily known for its role in cardiac repolarization, the hERG channel is also expressed in various other tissues and cancer cells.[3] Modulation of hERG channel activity has been linked to effects on cell proliferation and apoptosis.[3] Therefore, cell viability assays are employed to investigate the potential cytotoxic or cytostatic effects of this compound on different cell types.
Q3: What are the most common cell viability assays to use with this compound?
Commonly used assays include tetrazolium-based colorimetric assays like MTT and XTT, which measure metabolic activity, and luminescence-based assays like CellTiter-Glo®, which quantify ATP levels as an indicator of cell viability.
Q4: What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and alcohol.[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in culture medium to the final desired concentration.
Q5: What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guides
Issue 1: Unexpectedly Low Cell Viability Across All this compound Concentrations
| Possible Cause | Troubleshooting Steps |
| This compound is directly interfering with the assay chemistry. | 1. Run a cell-free control: Add this compound to the culture medium without cells and perform the viability assay. This will determine if the compound reacts with the assay reagents. 2. Switch to an orthogonal assay: If interference is suspected with a metabolic assay (e.g., MTT), try an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). |
| The cell line is highly sensitive to hERG channel activation. | 1. Perform a dose-response experiment with a wider and lower concentration range. 2. Reduce the treatment duration: Conduct a time-course experiment (e.g., 6, 12, 24 hours) to see if the effect is time-dependent. |
| Sub-optimal cell health at the start of the experiment. | 1. Ensure cells are in the logarithmic growth phase and have high viability before seeding. 2. Check for contamination (e.g., mycoplasma). |
Issue 2: No Effect on Cell Viability at Tested Concentrations
| Possible Cause | Troubleshooting Steps |
| The chosen cell line does not express functional hERG channels. | 1. Verify hERG expression: Check for hERG expression at the mRNA (RT-qPCR) or protein level (Western blot, flow cytometry). 2. Use a positive control cell line known to express hERG channels. |
| Insufficient incubation time for a biological effect to manifest. | 1. Extend the treatment duration: Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| The assay is not sensitive enough to detect subtle changes. | 1. Increase the cell seeding density to amplify the signal. 2. Switch to a more sensitive assay, such as a luminescent ATP-based assay. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | 1. Ensure a homogenous single-cell suspension before and during plating. 2. Pipette gently and mix the cell suspension between seeding replicates. |
| "Edge effects" in the microplate. | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in the culture medium. | 1. Visually inspect the wells for any precipitate after adding the compound. 2. Ensure the final DMSO concentration is not too high. 3. Prepare fresh dilutions of this compound for each experiment. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound using MTT Assay
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Vehicle Control) |
| 0 (No Treatment) | 1.25 ± 0.08 | 102% |
| 0 (Vehicle - 0.1% DMSO) | 1.23 ± 0.06 | 100% |
| 0.1 | 1.18 ± 0.07 | 96% |
| 1 | 1.05 ± 0.05 | 85% |
| 10 | 0.76 ± 0.04 | 62% |
| 50 | 0.45 ± 0.03 | 37% |
| 100 | 0.22 ± 0.02 | 18% |
Table 2: Illustrative Dose-Response Data for this compound using CellTiter-Glo® Assay
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | % Viability (Relative to Vehicle Control) |
| 0 (No Treatment) | 850,000 ± 45,000 | 101% |
| 0 (Vehicle - 0.1% DMSO) | 842,000 ± 38,000 | 100% |
| 0.1 | 815,000 ± 41,000 | 97% |
| 1 | 720,000 ± 35,000 | 85% |
| 10 | 530,000 ± 28,000 | 63% |
| 50 | 310,000 ± 21,000 | 37% |
| 100 | 160,000 ± 15,000 | 19% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add the drug-containing medium. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Prepare opaque-walled 96-well plates with cells in culture medium (100 µL per well).
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate for the desired treatment period.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate reader.
Visualizations
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: Mechanism of the MTT cell viability assay.
Caption: Troubleshooting decision tree for unexpected results.
References
Best practices for storing and handling PD-307243
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the hERG channel activator, PD-307243. This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 0°C is acceptable. It is also recommended to store the compound in a desiccated environment.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. A common stock solution concentration is 10 mM in DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C for 5-10 minutes can aid in dissolution.
Q3: What are the recommended storage conditions for this compound in solution?
A3: Stock solutions of this compound should be stored at -80°C or -20°C. When stored properly, these solutions are stable for up to 6 months. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What safety precautions should I take when handling this compound?
A4: this compound contains a dichlorophenyl group and should be handled with appropriate safety measures. Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols. In case of contact with skin or eyes, flush the affected area with copious amounts of water.
Data Presentation
| Parameter | Recommendation |
| Storage (Solid) | Long-term: -20°C, Short-term: 0°C (desiccated) |
| Storage (Solution) | -80°C or -20°C (up to 6 months) |
| Recommended Solvents | DMSO, Ethanol |
| Stock Solution | 10 mM in DMSO |
Experimental Protocols
Detailed Methodology for Preparing this compound Working Solutions for Patch-Clamp Electrophysiology:
This protocol is adapted from standard practices for using hERG channel activators in electrophysiological recordings.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
External recording solution (e.g., Tyrode's solution)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution into the external recording solution to achieve the desired final concentrations for your experiment (e.g., 1 µM, 3 µM, 10 µM).
-
It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤0.1%) to avoid solvent effects on the cells.
-
Always prepare fresh working solutions for each experiment.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of your this compound working solution in the external recording solution. This is essential to differentiate the effects of the compound from those of the solvent.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous solution | The aqueous solubility of the compound has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells (typically ≤0.1%).- Prepare fresh dilutions immediately before use.- Consider using a different solvent system if DMSO is problematic for your assay. |
| Inconsistent or no biological effect | - Compound degradation due to improper storage.- Inaccurate concentration of the working solution.- The compound may not be active in your specific experimental model. | - Ensure stock solutions are stored correctly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles.- Verify the accuracy of your dilutions and pipette calibrations.- Confirm the expression and functionality of the hERG channels in your cell line. |
| Cell death or morphological changes | - Cytotoxicity from high concentrations of the compound.- Cytotoxicity from the solvent (DMSO). | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.1%) and always include a vehicle control. |
Visualizations
Caption: Experimental workflow for this compound from storage to use.
Validation & Comparative
A Comparative Guide to hERG Channel Activators: PD-307243 vs. RPR260243
For researchers and drug development professionals investigating cardiac ion channel modulation, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, small molecule activators present a promising therapeutic avenue for conditions like Long QT Syndrome. This guide provides a detailed comparison of two prominent hERG activators, PD-307243 and RPR260243, focusing on their mechanisms of action, electrophysiological effects, and the experimental data that underpins our understanding of these compounds.
Mechanism of Action and Electrophysiological Profile
Both this compound and RPR260243 enhance hERG channel function, but through distinct mechanisms that alter the channel's gating properties. The hERG channel plays a critical role in the repolarization phase of the cardiac action potential by conducting the rapid delayed rectifier potassium current (IKr).[1][2]
This compound is a potent hERG channel activator that significantly increases the hERG current by markedly slowing both channel deactivation and inactivation.[3][4] Its action is concentration-dependent and has been shown to be use-dependent.[3] Studies suggest that this compound interacts with the S5-Pore region of the hERG channel.[3] At various membrane potentials, it can induce an instantaneous hERG current with minimal decay.[3][4]
RPR260243 , the first reported hERG channel activator, primarily functions by dramatically slowing the deactivation kinetics of the channel.[5][6][7] This leads to a persistent hERG current upon repolarization.[6] Unlike this compound, RPR260243 has little to no significant effect on the steady-state activation or inactivation parameters of the hERG channel.[6] It is classified as a Class 1 hERG activator.[1][2] Molecular docking studies indicate that RPR260243 likely binds at the interface between the voltage sensor domain (VSD) and the pore domain (PD) of the channel.[1][2]
The following diagram illustrates the distinct modulatory effects of this compound and RPR260243 on the hERG channel gating process.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound and RPR260243 on hERG channel currents, primarily from patch-clamp electrophysiology experiments.
Table 1: Effect of this compound on hERG Channel Current
| Concentration | Effect on hERG Tail Current | Key Observations | Reference |
| 3 µM | 2.1 ± 0.6-fold increase | Induces instantaneous hERG current with little decay from -120 to -40 mV. | [3] |
| 10 µM | 3.4 ± 0.3-fold increase | Markedly slows hERG channel deactivation and inactivation. | [3][4] |
Table 2: Effect of RPR260243 on hERG Channel Properties
| Concentration | Effect on Deactivation | Effect on Activation/Inactivation | Key Observations | Reference |
| 1 - 30 µM | Dramatically slowed | No significant effect | Effects are temperature- and voltage-dependent. | [6] |
| 5 µM | Not specified | Not specified | In Langendorff heart preparations, increased T-wave amplitude and shortened the QT interval. | [6] |
Experimental Protocols
The data presented in this guide were primarily obtained using the patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure macroscopic hERG currents in response to voltage changes and to assess the effects of this compound and RPR260243.
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are commonly used.[3]
General Protocol:
-
Cell Preparation: Cells are cultured to an appropriate confluency and then isolated for recording.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): Typically contains KCl, MgCl2, EGTA, ATP, and HEPES, with the pH adjusted to ~7.2.
-
External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to ~7.4.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
-
Voltage Protocols: A series of voltage steps are applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels (e.g., to +20 mV) followed by a repolarizing step to measure the tail current (e.g., to -50 mV).
-
Drug Application: The compound of interest (this compound or RPR260243) is applied to the bath solution at various concentrations.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude, and the time constants of activation, deactivation, and inactivation.
The following diagram outlines a typical experimental workflow for evaluating hERG activators using patch-clamp electrophysiology.
Summary and Conclusion
This compound and RPR260243 are both valuable pharmacological tools for studying hERG channel function and represent potential starting points for the development of anti-arrhythmic therapies.
-
This compound acts as a potent activator by slowing both deactivation and inactivation, leading to a substantial increase in hERG current.
-
RPR260243 is a more selective modulator, primarily targeting the deactivation process with minimal impact on other gating kinetics.
The choice between these two activators will depend on the specific research question. For studies aiming to broadly enhance hERG channel activity, this compound may be suitable. In contrast, for investigations focused on the specific role of channel deactivation in cardiac repolarization, RPR260243 offers a more targeted approach. Further comparative studies under identical experimental conditions are warranted to fully elucidate the relative potencies and subtle mechanistic differences between these two important hERG channel activators.
References
- 1. Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG Activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PD-307243 and PD-118057: Efficacy and Mechanism as hERG Channel Activators
In the landscape of cardiac safety pharmacology and the pursuit of therapies for long QT syndrome, the activation of the human ether-a-go-go-related gene (hERG) potassium channel presents a compelling therapeutic strategy. This guide provides a detailed comparative analysis of two prominent hERG channel activators, PD-307243 and PD-118057. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data, to inform future research and development.
At a Glance: Key Differences and Similarities
| Feature | This compound | PD-118057 |
| Primary Mechanism | hERG Channel Activator | hERG Channel Activator |
| Reported Effects on Channel Gating | Markedly slows inactivation and deactivation (conflicting reports exist) | Attenuates inactivation with minimal effect on deactivation |
| Classification | Primarily Type 1 hERG agonist (conflicting reports suggest Type 2) | Type 2 hERG agonist |
Quantitative Analysis of hERG Channel Activation
The following tables summarize the quantitative data on the effects of this compound and PD-118057 on hERG channel currents. It is important to note that the data were compiled from separate studies, and experimental conditions may vary.
Table 1: Effect of this compound on hERG Tail Current
| Concentration | Fold Increase in hERG Tail Current (Mean ± SEM) | Cell Type |
| 3 µM | 2.1 ± 0.6 | Chinese Hamster Ovary (CHO) cells |
| 10 µM | 3.4 ± 0.3 | Chinese Hamster Ovary (CHO) cells |
Data from inside-out patch experiments.[1]
Table 2: Effect of PD-118057 on Peak Tail hERG Current
| Concentration | % Increase in Peak Tail hERG Current (Mean ± SEM) | Cell Type |
| 1 µM | 5.5 ± 1.1 | Human Embryonic Kidney (HEK) 293 cells |
| 3 µM | 44.8 ± 3.1 | Human Embryonic Kidney (HEK) 293 cells |
| 10 µM | 111.1 ± 21.7 | Human Embryonic Kidney (HEK) 293 cells |
Data from whole-cell patch-clamp recordings.[2]
Table 3: Electrophysiological Effects on hERG Channel Gating
| Parameter | This compound | PD-118057 |
| Inactivation | Markedly slowed[1] | Attenuated; +19 mV shift in V0.5 of inactivation at 10 µM[3][4] |
| Deactivation | Markedly slowed (conflicting reports of no effect exist)[1][3] | No significant effect[3][4] |
| Activation | No effect[1] | No significant effect[3] |
Mechanism of Action: A Tale of Two Activators
Both this compound and PD-118057 enhance hERG channel function, which is crucial for cardiac repolarization. However, they appear to achieve this through distinct modulations of the channel's gating kinetics.
PD-118057: A Canonical Type 2 hERG Agonist
PD-118057 is consistently characterized as a Type 2 hERG channel agonist.[3][4] Its primary mechanism involves the attenuation of P-type inactivation, a process that limits potassium ion flow at positive membrane potentials. By reducing inactivation, PD-118057 increases the overall current conducted through the hERG channel.[3][4] Crucially, it does not significantly alter the rate of channel deactivation (closure).[3][4] Molecular modeling and mutagenesis studies suggest that PD-118057 binds to a hydrophobic pocket formed by residues in the pore helix and the S6 segment of the hERG channel.[3][4]
This compound: A Mechanistically Ambiguous Activator
The mechanism of action for this compound is less clear-cut, with some conflicting reports in the literature. One study reports that this compound markedly slows both hERG channel inactivation and deactivation.[1] The slowing of deactivation is a hallmark of Type 1 hERG agonists. However, another study classifies this compound as a Type 2 agonist, suggesting it retards inactivation without altering deactivation.[3] Docking studies propose that this compound interacts with residues in the S5-P region of the channel.[1] This mechanistic ambiguity highlights the need for direct comparative studies under identical experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanisms and the experimental approach to their study, the following diagrams are provided.
Caption: Proposed signaling pathways for PD-118057 and this compound in hERG channel activation.
Caption: Generalized experimental workflow for characterizing hERG channel modulators.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison. For specific parameters, readers are encouraged to consult the original research articles.
1. Cell Culture and Transfection
HEK293 or CHO cells are commonly used for their low endogenous ion channel expression. Cells are cultured in appropriate media and transiently or stably transfected with a plasmid encoding the human hERG channel.
2. Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure macroscopic hERG currents from the entire cell membrane.
-
Methodology:
-
Transfected cells are transferred to a recording chamber on an inverted microscope.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution (typically potassium-based) and used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
A series of voltage steps (voltage-clamp protocol) are applied to elicit hERG channel opening, inactivation, and closing.
-
Currents are recorded before (baseline) and after the application of the test compound (this compound or PD-118057) to the external solution.
-
Data analysis involves measuring the peak tail current, fitting current-voltage relationships with a Boltzmann function to determine the half-maximal activation voltage (V0.5), and analyzing the time course of current decay to determine inactivation and deactivation kinetics.
-
3. Electrophysiology (Inside-Out Patch-Clamp)
-
Objective: To study the effect of compounds on single or a small number of hERG channels from the intracellular side.
-
Methodology:
-
After forming a giga-seal in the cell-attached configuration, the micropipette is pulled away from the cell to excise a small patch of membrane, with the intracellular side facing the bath solution.
-
The test compound is applied to the bath solution, directly accessing the intracellular face of the channel.
-
Voltage-clamp protocols are applied, and the resulting currents are recorded and analyzed.
-
Conclusion
Both this compound and PD-118057 are valuable research tools for investigating the pharmacology of the hERG channel. PD-118057 serves as a well-characterized Type 2 agonist, primarily affecting channel inactivation. The mechanistic profile of this compound is more complex, with evidence suggesting it may also influence deactivation, a characteristic of Type 1 agonists. This distinction is critical for the development of therapeutic agents, as the precise modulation of hERG channel gating can have significant implications for cardiac electrophysiology. Future head-to-head studies employing identical experimental conditions are necessary to definitively resolve the mechanistic discrepancies of this compound and to provide a more direct comparison of the potency and efficacy of these two important hERG channel activators.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PD-307243's Effect on Cardiac Action Potential Duration: A Comparative Guide
This guide provides a comparative analysis of PD-307243's effects on cardiac action potential duration (APD). As a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, this compound is contrasted with other hERG modulators, including channel blockers. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction to hERG Modulation and Cardiac Action Potential
The hERG (human Ether-à-go-go-Related Gene) channel is a critical component in the repolarization phase of the cardiac action potential, conducting the rapid delayed rectifier potassium current (IKr). Modulation of this channel can significantly impact the duration of the action potential. While hERG channel blockers delay repolarization and prolong the APD, a known risk factor for Torsades de Pointes (TdP), hERG activators are expected to accelerate repolarization and shorten the APD.[1] this compound has been identified as a hERG channel activator, increasing hERG current and slowing channel deactivation and inactivation.
Comparative Analysis of hERG Modulators on Action Potential Duration
hERG Activators: These compounds are expected to shorten the cardiac action potential duration. For instance, the hERG activator NS1643 has been shown to significantly decrease the action potential duration in guinea pig cardiomyocytes to 65% of the control value.[2] This provides a benchmark for the anticipated effect of this compound.
hERG Blockers: In contrast, hERG blockers prolong the action potential duration.
-
Dofetilide: This selective IKr blocker prolongs the APD. For example, high-dose dofetilide has been observed to prolong the right ventricular apex monophasic action potential duration by 45 ms (a 16% increase) during atrial pacing.
-
Quinidine and Vesnarinone: These are also IKr blockers, but with different voltage and time-dependent kinetics compared to dofetilide. They are known to prolong the APD, with quinidine showing a reverse-frequency-dependent effect similar to dofetilide.
The following table summarizes the comparative effects of these compounds.
| Compound | Class | Mechanism of Action | Expected/Observed Effect on APD | Quantitative Data Example |
| This compound | hERG Activator | Increases hERG current, slows deactivation and inactivation | Shortening | Direct APD data not available in reviewed literature |
| NS1643 | hERG Activator | Increases IKr | Shortening | Decreased APD to 65% of control in guinea pig cardiomyocytes.[2] |
| Dofetilide | hERG Blocker | Selective IKr blocker | Prolongation | Prolonged right ventricular apex APD by 45 ms (16%). |
| Quinidine | hERG Blocker | IKr blocker (voltage and time-dependent) | Prolongation | Causes reverse-frequency-dependent prolongation of APD. |
| Vesnarinone | hERG Blocker | IKr blocker (voltage and time-dependent) | Prolongation | Does not typically cause reverse-frequency-dependent APD prolongation. |
Experimental Protocols
Measurement of Cardiac Action Potential Duration in Isolated Ventricular Myocytes
Objective: To measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) in single ventricular myocytes in the presence of a test compound.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp rig (amplifier, digitizer, microscope)
-
Perfusion system
-
Extracellular (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH)
-
Test compound (e.g., this compound) and vehicle control
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., rabbit, guinea pig) using enzymatic digestion.
-
Patch-Clamp Recording:
-
Transfer isolated myocytes to a perfusion chamber on the microscope stage and superfuse with extracellular solution at physiological temperature (e.g., 37°C).
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with intracellular solution.
-
Switch to current-clamp mode to record membrane potential.
-
-
Action Potential Elicitation:
-
Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 1-2 ms duration) at a steady pacing frequency (e.g., 1 Hz).
-
-
Data Acquisition:
-
Record baseline action potentials for a stable period (e.g., 5-10 minutes).
-
Perfuse the cells with the test compound at the desired concentration.
-
Record action potentials in the presence of the compound until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the resting membrane potential, action potential amplitude, and maximum upstroke velocity.
-
Determine the APD50 and APD90 from the recorded action potential waveforms.
-
Compare the APD values before and after compound application.
-
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Workflow for measuring APD in ventricular myocytes.
References
Cross-Validation of PD-307243 Activity in Different Cell Lines: A Comparative Guide
This guide provides a detailed comparison of the activity of PD-307243, a known hERG channel activator, based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the compound's performance.
Understanding this compound
This compound, with the chemical name 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, has been identified as an activator of the human ether-a-go-go-related gene (hERG) potassium channels.[1] These channels are crucial for cardiac repolarization, and modulation of their activity is a significant consideration in drug development to avoid potential cardiotoxicity. The primary mechanism of action of this compound involves increasing the hERG current and significantly slowing the deactivation and inactivation of the hERG channels.[1]
Quantitative Data on this compound Activity
The following table summarizes the quantitative effects of this compound on hERG channel activity as observed in different experimental models.
| Cell Line/Model | Concentration | Effect | Fold Increase in hERG Tail Current (Mean ± SEM) | Reference |
| Chinese Hamster Ovary (CHO) cells (stably expressing hERG channels) | 3 µM | Increased hERG tail currents by slowing channel deactivation | 2.1 ± 0.6 (n=7) | [1] |
| Chinese Hamster Ovary (CHO) cells (stably expressing hERG channels) | 10 µM | Increased hERG tail currents by slowing channel deactivation | 3.4 ± 0.3 (n=4) | [1] |
| Rabbit ventricular myocytes | 3 µM and 10 µM | Induced an Ito-like upstroke of the rapid component of the delayed rectifier K+ current (IKr) | Not reported | [1] |
| Chinese Hamster Ovary (CHO) cells (stably expressing hERG channels) | 3 µM | Increased total potassium ions passed through hERG channels during a cardiac action potential voltage clamp | 8.8 ± 1.0-fold (n=5) | [1] |
Signaling Pathway and Mechanism of Action
This compound directly interacts with the hERG potassium channel. Docking studies suggest that it binds to residues in the S5-P region of the channel.[1] This interaction leads to a conformational change in the channel, resulting in increased current flow and altered channel kinetics.
References
A Comparative Guide to hERG Channel Activators: PD-307243, RPR260243, and NS1643 in Long QT Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent human Ether-à-go-go-Related Gene (hERG) channel activators: PD-307243, RPR260243, and NS1643. The objective is to furnish researchers with the necessary data to evaluate these compounds for potential therapeutic applications in Long QT Syndrome (LQTS), a condition characterized by delayed cardiac repolarization that can lead to life-threatening arrhythmias. This document summarizes their mechanisms of action, presents key experimental data from LQTS models, and outlines the methodologies used in these studies.
Introduction to hERG Activators in LQTS
The hERG potassium channel is a critical component in the repolarization phase of the cardiac action potential. Reduced hERG channel function, due to genetic mutations or drug-induced block, leads to a prolongation of the QT interval, the hallmark of LQTS. hERG channel activators represent a promising therapeutic strategy by enhancing the channel's activity, thereby shortening the action potential duration and mitigating the risk of arrhythmias. This guide focuses on a comparative analysis of this compound, RPR260243, and NS1643, three small molecules that have been investigated for their ability to activate hERG channels through distinct mechanisms.
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of this compound, RPR260243, and NS1643 on hERG channel function. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Electrophysiological Effects of this compound on hERG Channels
| Parameter | Effect | Concentration | Cell Line | Reference |
| hERG Current | Concentration-dependent increase | 3 µM, 10 µM | CHO | [1] |
| Tail Current Increase | 2.1 ± 0.6-fold, 3.4 ± 0.3-fold | 3 µM, 10 µM | CHO | [1] |
| Deactivation | Markedly slowed | 3 µM, 10 µM | CHO | [1] |
| Inactivation | Markedly slowed | 3 µM, 10 µM | CHO | [1][2] |
| Activation | No effect | 3 µM, 10 µM | CHO | [1] |
| Total K+ Influx (Action Potential Clamp) | 8.8 ± 1.0-fold increase | 3 µM | CHO | [1] |
Table 2: Electrophysiological Effects of RPR260243 on hERG Channels
| Parameter | Effect | Concentration | Cell Line / Model | Reference |
| Deactivation | Dramatically slowed | 1-30 µM | HEK, Xenopus oocytes | [3][4] |
| Inactivation | Positive shift in voltage dependence | Not specified | Not specified | [3] |
| Resurgent Current (Action Potential Clamp) | Little effect | Not specified | Not specified | [4] |
| Protective Current (Premature Depolarization) | Enhanced | 10 µM | HEK | [5] |
| Arrhythmia Rescue (Dofetilide-induced) | Restored normal rhythm | Not specified | Zebrafish hearts | [3] |
Table 3: Electrophysiological Effects of NS1643 on hERG Channels
| Parameter | Effect | Concentration | Cell Line | Reference |
| EC50 for hERG activation | 10.5 µM | 10.5 µM | Xenopus oocytes | [6][7] |
| hERG Current | Dose- and voltage-dependent increase | 0-100 µM | Xenopus oocytes | [6] |
| Deactivation | Slowed | 1 µM, 10 µM | CHO (Kv11.3) | [8] |
| Activation | Accelerated, leftward shift in V0.5 | 10 µM | CHO (Kv11.3) | [8][9] |
| Inactivation | Slowed rate | 3, 10, 30 µM | Xenopus oocytes | [6] |
Mechanisms of Action
hERG channel activators can be broadly classified based on their primary mechanism of action on the channel's gating kinetics.
-
This compound primarily acts by markedly slowing both the deactivation and inactivation of the hERG channel. This leads to a persistent potassium current during the repolarization phase of the action potential.[1][2]
-
RPR260243 is considered a Type 1 activator, predominantly slowing the rate of channel deactivation. It also causes a positive shift in the voltage dependence of inactivation.[3][10] This mechanism is thought to enhance the protective repolarizing current, particularly in the early refractory period, without significantly affecting the peak resurgent current.[4]
-
NS1643 exhibits a more complex mechanism, affecting multiple gating processes. It accelerates channel activation, slows deactivation, and slows the rate of inactivation.[6][8] This results in an overall increase in hERG channel activity.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process for evaluating these compounds, the following diagrams are provided.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NS 1643 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Off-Target Effects: PD-307243 and Other hERG Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target effects of the human ether-a-go-go-related gene (hERG) potassium channel activator, PD-307243, in relation to other known hERG activators. The objective is to present available experimental data on the selectivity of these compounds to aid in the early stages of drug development and target validation.
Introduction to hERG Activators and the Importance of Selectivity
The hERG (human ether-a-go-go-related gene) potassium channel, also known as KCNH2 or Kv11.1, plays a critical role in cardiac action potential repolarization.[1][2] Activators of the hERG channel are being investigated as potential therapeutic agents for conditions such as Long QT Syndrome. However, as with any pharmacologically active compound, understanding the selectivity and potential for off-target effects is paramount to ensure safety and efficacy. Off-target interactions can lead to unforeseen side effects, complicating the drug development process. This guide focuses on the available data for this compound and compares it with other hERG activators, namely NS1643, RPR260243, and ICA-105665.
Comparative Selectivity Profile of hERG Activators
While direct comparative screening of this compound against a broad panel of ion channels in a single study is not publicly available, this section synthesizes the existing data on its on-target and known off-target activities alongside those of other hERG activators.
This compound is a known activator of the hERG channel, functioning by significantly slowing both channel deactivation and inactivation.[1] Docking studies suggest that this compound interacts with residues in the S5-P region of the hERG channel pore.[2] Currently, there is limited publicly available information detailing a broad off-target screening profile for this compound.
NS1643 is another well-characterized hERG channel activator. However, its activity is not confined to hERG (Kv11.1). Studies have shown that NS1643 also activates other members of the Kv11 family, specifically Kv11.2 (hERG2) and Kv11.3 (hERG3) channels.[3] Furthermore, NS1643 has been reported to potentiate KCNQ2, KCNQ4, and KCNQ2/3 potassium channels, indicating a broader spectrum of activity.[4]
RPR260243 is a hERG activator that primarily acts by slowing the deactivation kinetics of the channel.[5] While its effects on hERG are well-documented, comprehensive public data on its off-target liability across a wide range of ion channels and receptors is limited.
ICA-105665 is described as a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[6] Its activity as a hERG activator suggests a wider selectivity profile, with its primary targets being the KCNQ family of potassium channels.[6][7]
Quantitative Comparison of Activator Activity
The following table summarizes the known on-target and off-target activities of this compound and its comparators based on available literature. It is important to note that these values may not be directly comparable due to variations in experimental conditions across different studies.
| Compound | Primary Target | Known Off-Targets | EC₅₀ / IC₅₀ (On-Target) | Off-Target Activity |
| This compound | hERG (Kv11.1) | Not extensively reported | Concentration-dependent increase in hERG current (e.g., 2.1-fold increase at 3 µM)[6] | Data not available |
| NS1643 | hERG (Kv11.1) | Kv11.2, Kv11.3, KCNQ2, KCNQ4, KCNQ2/3 | ~10.5 µM (hERG)[8] | Activates Kv11.2 and Kv11.3[3]; Potentiates KCNQ channels[4] |
| RPR260243 | hERG (Kv11.1) | Not extensively reported | Slows hERG deactivation | Data not available |
| ICA-105665 | KCNQ2/3, KCNQ3/5 | hERG (Kv11.1) | Data not available for hERG | Potent opener of KCNQ channels[6] |
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the general signaling pathway of the hERG channel and a typical experimental workflow for assessing off-target effects.
Figure 1: Simplified signaling pathway of the hERG channel and the action of an activator like this compound.
Figure 2: Generalized experimental workflow for off-target ion channel screening using automated patch clamp.
Experimental Protocols
A generalized protocol for assessing the off-target effects of a compound like this compound on a panel of ion channels using automated patch-clamp technology is outlined below. This protocol is representative and would be adapted for specific channels and platforms.
Objective: To determine the activity of a test compound against a panel of human ion channels expressed in a heterologous expression system.
Materials:
-
Cell Lines: Stable cell lines (e.g., HEK293 or CHO) individually expressing the human ion channels of interest.
-
Test Compound: this compound and other activators, prepared in appropriate solvent (e.g., DMSO) and diluted to final concentrations in extracellular solution.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp platform (e.g., QPatch, Patchliner, or SyncroPatch).
-
Solutions:
-
Extracellular (Bath) Solution: Composition tailored to the specific ion channel being tested (e.g., for potassium channels: NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose; pH adjusted to 7.4).
-
Intracellular (Pipette) Solution: Composition designed to mimic the intracellular environment and maintain stable recordings (e.g., for potassium channels: KCl, MgCl₂, HEPES, EGTA, ATP; pH adjusted to 7.2).
-
Procedure:
-
Cell Preparation:
-
Culture the specific ion channel-expressing cell line under standard conditions.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Maintain cell viability and density as recommended for the specific automated patch-clamp platform.
-
-
Automated Patch-Clamp Experiment:
-
Prime the system with the appropriate extracellular and intracellular solutions.
-
Load the cell suspension and test compounds onto the system's plate.
-
Initiate the automated process of cell capture, seal formation (to GΩ resistance), and whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Apply a specific voltage-clamp protocol designed to elicit the characteristic currents of the ion channel being tested. The protocol will vary depending on the channel's gating properties (voltage- and time-dependence).
-
For example, for a voltage-gated potassium channel, the protocol may involve a holding potential of -80 mV, followed by depolarizing steps to a range of potentials (e.g., -60 mV to +60 mV) to elicit outward currents, and a repolarizing step to measure tail currents.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline recording of the ion channel current.
-
Apply the vehicle control (e.g., extracellular solution with 0.1% DMSO) to establish the baseline response.
-
Apply increasing concentrations of the test compound.
-
Record the ion channel currents at each concentration after a sufficient incubation period to allow for compound binding and effect stabilization.
-
-
Data Analysis:
-
Measure the relevant current parameter (e.g., peak current amplitude, tail current amplitude) for each concentration of the test compound.
-
Normalize the current in the presence of the compound to the baseline current.
-
Construct concentration-response curves and calculate the EC₅₀ (for activators) or IC₅₀ (for inhibitors) values.
-
A significant effect (e.g., >20-30% change in current at a given concentration, typically 10 µM for initial screening) is considered a "hit."
-
Conclusion
The available data indicates that while this compound is an effective hERG channel activator, a comprehensive public profile of its off-target effects is lacking. In contrast, other hERG activators like NS1643 and ICA-105665 demonstrate activity against other ion channels, highlighting the importance of thorough selectivity screening. For a complete assessment of the therapeutic potential of this compound, further studies employing broad off-target screening panels are necessary. The experimental workflow and protocols described herein provide a framework for conducting such essential safety and selectivity profiling. Researchers are encouraged to consider these factors when designing and interpreting studies involving novel ion channel modulators.
References
- 1. Automated ion channel screening: patch clamping made easy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Drugging the undruggable: activity-based protein profiling offers opportunities for targeting the KLK activome - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on PD-307243: A Comparative Guide to hERG Channel Activators
For researchers in pharmacology and drug development, the accurate replication of published findings is a cornerstone of scientific progress. This guide provides a comprehensive comparison of the human ether-a-go-go-related gene (hERG) potassium channel activator, PD-307243, with other notable alternatives. The information presented herein is collated from published studies to facilitate the design and execution of replication experiments.
Comparative Analysis of hERG Channel Activators
This compound is a potent activator of the hERG potassium channel, which plays a critical role in cardiac repolarization. Its mechanism of action primarily involves the modulation of channel gating kinetics. To provide a clear comparison with other commercially available hERG channel activators, the following table summarizes their key characteristics and reported quantitative effects.
| Compound | Mechanism of Action | Cell Type | Key Quantitative Findings |
| This compound | Markedly slows hERG channel deactivation and inactivation.[1] | CHO cells stably expressing hERG channels, Rabbit ventricular myocytes.[1] | - Concentration-dependently increases hERG current.[1]- At 3 µM, increases hERG tail current by 2.1-fold.[1]- At 10 µM, increases hERG tail current by 3.4-fold.[1] |
| RPR260243 | Primarily slows the rate of hERG channel deactivation. | Cells stably expressing hERG. | - Effects on deactivation are concentration-dependent over 1 to 30 µM. |
| NS1643 | A partial agonist that slows the rate of hERG inactivation and reduces channel rectification.[2] | Oocytes, CHO cells.[2][3] | - EC50 of 10.5 µM for hERG activation.- At 10 µM, increases steady-state outward current by about 80%.[3] |
| ICA-105574 | Potently removes hERG channel inactivation.[4] | HEK cells stably expressing hERG channels, Guinea-pig ventricular myocytes.[4] | - EC50 of 0.5 ± 0.1 µM.[4]- Potentiates current amplitudes by more than 10-fold.[4] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the effects of this compound and other hERG channel activators: whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology on hERG-Expressing CHO Cells
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human hERG potassium channel are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are plated onto glass coverslips and allowed to adhere.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with the extracellular solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
hERG currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Voltage-Clamp Protocol:
-
The cell is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to a potential between -40 mV and +60 mV is applied for a duration of 1-2 seconds.
-
This is followed by a repolarizing step to -50 mV to record the tail current, which is a measure of the channels that opened during the depolarizing pulse.
-
The protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor current stability.
5. Compound Application:
-
After obtaining a stable baseline recording, the test compound (e.g., this compound) is applied to the bath solution at the desired concentrations.
-
The effect of the compound on the hERG current amplitude and kinetics is recorded.
Visualizations
Signaling Pathway of hERG Channel Activators
Caption: Mechanism of action of various hERG channel activators.
Experimental Workflow for Screening hERG Channel Activators
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Benchmarking PD-307243 Against Novel hERG Channel Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its modulation is a key area of research in cardiovascular drug development and safety pharmacology. This guide provides a comparative analysis of the established hERG channel activator, PD-307243, against a panel of novel hERG channel modulators: ICA-105574, NS1643, RPR260243, and ITP-2. The information presented is collated from various preclinical studies to offer a comprehensive overview of their electrophysiological effects and mechanisms of action.
Comparative Analysis of hERG Channel Modulators
The following tables summarize the key electrophysiological parameters of this compound and the novel hERG channel modulators. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
Table 1: Electrophysiological Effects on hERG Channels
| Compound | Concentration Range | Primary Mechanism of Action | Effect on Activation | Effect on Deactivation | Effect on Inactivation | Fold Increase in hERG Current | EC50 |
| This compound | 3-10 µM | Slows deactivation and inactivation | No significant effect | Markedly slowed | Markedly slowed | 3.4-fold at 10 µM | Not Reported |
| ICA-105574 | 0.5 - 3 µM | Removes inactivation | Small hyperpolarizing shift at higher concentrations | 2-fold slowing | Shifts V1/2 of inactivation by >+180 mV | >10-fold | 0.5 ± 0.1 µM |
| NS1643 | 10-30 µM | Attenuates inactivation, shifts activation | Hyperpolarizing shift (V1/2 from -16.3 to -21.3 mV) | Minor slowing | Shifts V1/2 to more positive potentials | ~1.5 to 2-fold | 10.5 µM |
| RPR260243 | 1-30 µM | Dramatically slows deactivation | No significant effect | Dramatically slowed | Attenuates inactivation | Not Reported | ~8-15 µM (for deactivation effects) |
| ITP-2 | 1 µM | Shifts inactivation and activation | Hyperpolarizing shift | Not Reported | Large depolarizing shift in V1/2 | Not Reported | 1.0 µM |
Table 2: Effects on Cardiac Action Potential and Off-Target Selectivity
| Compound | Effect on Action Potential Duration (APD) in Ventricular Myocytes | Known Off-Target Effects |
| This compound | Shortens APD | Data not readily available |
| ICA-105574 | Concentration-dependent shortening (>70% at 3 µM) | Inhibits hEAG1 channels |
| NS1643 | Shortens APD | Activates Kv11.2 and Kv11.3 channels |
| RPR260243 | Reverses dofetilide-induced APD prolongation | No significant effects on other cardiac ion channels reported |
| ITP-2 | Potential to shorten APD (based on mechanism) | Inhibits hERG1b channels |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the characterization of these hERG channel modulators.
Whole-Cell Patch Clamp Electrophysiology in CHO or HEK293 Cells
This protocol is fundamental for characterizing the direct effects of compounds on hERG channels stably expressed in a controlled cellular environment.
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the hERG channel are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
For experiments, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature or physiological temperature (35-37°C).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
A gigaohm seal is formed between the pipette and the cell membrane, followed by rupture of the membrane to achieve the whole-cell configuration.
3. Voltage-Clamp Protocols:
-
To measure tail currents and assess activation: Cells are held at a holding potential of -80 mV. A depolarizing pulse to potentials ranging from -60 mV to +60 mV is applied for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current. The peak tail current is plotted against the prepulse potential to determine the voltage-dependence of activation.
-
To assess inactivation: A two-pulse protocol is used. From a holding potential of -80 mV, a depolarizing prepulse to +40 mV is applied to inactivate the channels. This is followed by a brief repolarizing step to -80 mV to allow for recovery from inactivation, and then a test pulse to +40 mV is applied. The peak current during the test pulse is measured at varying recovery intervals to determine the time course of recovery from inactivation.
-
Drug solutions are perfused into the recording chamber, and steady-state effects are recorded.
4. Data Analysis:
-
Current amplitudes, activation and inactivation kinetics, and voltage-dependence of channel gating are analyzed using software such as pCLAMP or PatchMaster.
-
Concentration-response curves are generated to determine EC50 values.
Cardiac Action Potential Recording in Guinea Pig Ventricular Myocytes
This ex vivo assay provides insights into how the modulation of hERG channels translates to changes in the overall cardiac action potential.
1. Myocyte Isolation:
-
Hearts are excised from adult guinea pigs and retrogradely perfused on a Langendorff apparatus with a Ca2+-free Tyrode's solution containing collagenase and protease.
-
The ventricles are then minced and gently agitated to release single myocytes.
-
Myocytes are stored in a high-K+ solution before use.
2. Action Potential Recording:
-
Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with a normal Tyrode's solution.
-
Action potentials are recorded using the whole-cell patch-clamp technique in current-clamp mode.
-
Action potentials are elicited by applying brief suprathreshold current pulses (e.g., 1-2 ms at 1 Hz).
3. Data Acquisition and Analysis:
-
Action potential parameters, including resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD50 and APD90), are measured.
-
The effects of the test compounds on these parameters are quantified.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Caption: Simplified state diagram of hERG channel gating.
Caption: Primary mechanisms of hERG channel modulation.
Caption: Workflow for hERG electrophysiology experiments.
Conclusion
This compound is a well-characterized hERG channel activator that primarily acts by slowing both deactivation and inactivation. The novel modulators discussed herein exhibit distinct and, in some cases, more potent or specific mechanisms of action. ICA-105574 stands out for its potent removal of inactivation, leading to a substantial increase in hERG current. RPR260243 is notable for its dramatic and specific slowing of deactivation. NS1643 and ITP-2 demonstrate mixed effects on both activation and inactivation.
The choice of a particular hERG channel modulator for research or therapeutic development will depend on the desired electrophysiological profile. Compounds that specifically target a single gating process, such as RPR260243, may offer a more targeted therapeutic effect with potentially fewer off-target effects. Conversely, modulators with multiple effects, like NS1643, might be useful in different contexts. This comparative guide serves as a valuable resource for researchers to navigate the expanding landscape of hERG channel modulators and to inform the design of future studies.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Research Chemical PD-307243
The following guide provides comprehensive, step-by-step instructions for the proper and safe disposal of the research chemical PD-307243. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of potent, non-halogenated heterocyclic organic compounds.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or neoprene, double-gloving is recommended. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | Flame-resistant, fully buttoned. |
| Respiratory Protection | Use a certified fume hood. A respirator may be required for bulk quantities or in case of a spill. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Segregation of Waste :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste (e.g., contaminated consumables, weighing paper) from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Waste Container Selection and Labeling :
-
Use only approved, chemically resistant containers for waste collection.
-
All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").
-
-
Decontamination of Labware :
-
All glassware and equipment contaminated with this compound should be decontaminated.
-
Rinse contaminated items three times with a suitable solvent (e.g., ethanol or isopropanol). The solvent rinsate must be collected as hazardous waste.
-
-
Packaging for Disposal :
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Place the sealed primary container into a secondary containment bin or bag.
-
-
Storage Pending Disposal :
-
Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Do not store large quantities of waste for an extended period. Follow your institution's guidelines on waste accumulation limits.
-
-
Arranging for Final Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
Final disposal should be conducted by a licensed hazardous waste disposal company, typically through high-temperature incineration.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway for Safe Handling Logic
The decision-making process for handling this compound follows a clear logic to ensure safety at every step.
Caption: Decision logic for this compound handling and disposal.
Personal protective equipment for handling PD-307243
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PD-307243 (CAS 313533-41-4), a potent hERG channel activator. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Immediate Safety Protocols
This compound, with the chemical name 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid, requires careful handling due to its potential biological effects. While a comprehensive Safety Data Sheet (SDS) from the specific manufacturer should always be consulted, the following general precautions for handling potent research chemicals should be strictly followed.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. However, the following PPE is generally recommended:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid direct contact with skin and eyes.[1] Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
-
Spill Response : In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Visualizing Key Processes
To aid in understanding the context of this compound in a research setting, the following diagrams illustrate a conceptual signaling pathway and a general experimental workflow.
Caption: Conceptual diagram of this compound activating the hERG channel.
Caption: A typical experimental workflow for studying a compound like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
